N-[(Phenylmethoxy)carbonyl]-L-leucine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPFMEKVPDBMCG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174011 | |
| Record name | Leucine, N-carboxy-, N-benzyl ester, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2018-66-8 | |
| Record name | Benzyloxycarbonyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2018-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucine, N-carboxy-, N-benzyl ester, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucine, N-carboxy-, N-benzyl ester, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-leucine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48HHX9XNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-[(Phenylmethoxy)carbonyl]-L-leucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for N-[(Phenylmethoxy)carbonyl]-L-leucine. This compound, commonly known as N-Cbz-L-leucine or Z-L-leucine, is a critical building block in peptide synthesis and plays a significant role in the development of peptidomimetics and potential therapeutic agents.
Core Chemical Properties
This compound is an L-leucine derivative where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is vital for preventing unwanted side reactions during peptide bond formation.[1][2]
Data Presentation: Quantitative Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 2018-66-8 | [3] |
| PubChem CID | 74840 | [4] |
| EINECS | 217-960-3 | [3] |
| Molecular Properties | ||
| Molecular Formula | C₁₄H₁₉NO₄ | [4] |
| Molecular Weight | 265.30 g/mol | [4] |
| Physical Properties | ||
| Appearance | Colorless to light yellow clear, viscous liquid or weak solid. | [2] |
| Boiling Point | 408.52 °C (rough estimate) | N/A |
| Density | 1 g/mL at 25 °C | N/A |
| Flash Point | 85 °F | N/A |
| Solubility & Stability | ||
| Water Solubility | Not miscible or difficult to mix in water. | N/A |
| Solvent Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Methanol, and Acetone. | N/A |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [3] |
| Spectroscopic Data | ||
| Refractive Index (n20/D) | 1.512 | N/A |
| pKa | 4.00 ± 0.21 (Predicted) | N/A |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development.
2.1. Synthesis via Schotten-Baumann Reaction
A common method for the synthesis of N-Cbz protected amino acids is the Schotten-Baumann reaction.[5][6][7] This involves the acylation of the amino acid with benzyl chloroformate under basic conditions.
-
Materials:
-
L-leucine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Dioxane or a similar organic solvent
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve L-leucine in an aqueous solution of sodium hydroxide or sodium bicarbonate in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly and simultaneously add benzyl chloroformate and an additional aliquot of the basic solution to the stirred mixture. Maintain the temperature at 0-5 °C and the pH around 9.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel and wash with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 while cooling in an ice bath. This will precipitate the N-Cbz-L-leucine.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization.
-
2.2. Purification by Recrystallization
Purification of the crude this compound can be achieved through recrystallization to obtain a high-purity product.
-
Materials:
-
Crude N-Cbz-L-leucine
-
A suitable solvent system (e.g., ethyl acetate/hexane, ethanol/water)
-
-
Procedure:
-
Dissolve the crude N-Cbz-L-leucine in a minimal amount of the hot solvent (e.g., ethyl acetate).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Slowly add a non-solvent (e.g., hexane) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
2.3. Analytical Characterization
The identity and purity of this compound are typically confirmed using various spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][8][9] Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.[9]
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the structure of N-Cbz-L-leucine, showing characteristic peaks for the leucine side chain, the backbone protons, the Cbz protecting group, and the carboxylic acid proton.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr plates.[10][11] For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.[10]
-
Analysis: The IR spectrum should display characteristic absorption bands for the N-H bond, C=O stretching of the carbamate and carboxylic acid, and aromatic C-H bonds of the benzyl group.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization technique (e.g., methanol for Electrospray Ionization - ESI).[12][13][14]
-
Analysis: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of N-Cbz-L-leucine (265.30 g/mol ).[4]
-
-
High-Performance Liquid Chromatography (HPLC):
Mandatory Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
3.2. Logical Relationship in Drug Discovery
This compound itself is not directly involved in signaling pathways. However, it is a crucial starting material for synthesizing peptide-based inhibitors that target such pathways. For instance, the mTOR signaling pathway, often dysregulated in cancer, is sensitive to leucine levels.[18][19][20][21][22] Peptides designed to mimic protein-protein interactions in this or other pathways can be synthesized using N-Cbz-L-leucine.[23][24][25][26][27]
The following diagram illustrates the logical relationship of N-Cbz-L-leucine in the context of developing peptide inhibitors for cancer signaling pathways.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. ijirset.com [ijirset.com]
- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Sample Preparation [nmr.chem.ualberta.ca]
- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 11. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. group.brc.hu [group.brc.hu]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. High-performance liquid chromatographic technique for non-derivatized leucine purification: evidence for carbon isotope fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchwithrutgers.com [researchwithrutgers.com]
- 22. Bidirectional Transport of Amino Acids Regulates mTOR and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 24. In Silico Strategies for Designing of Peptide Inhibitors of Oncogenic K-Ras G12V Mutant: Inhibiting Cancer Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In-silico design of peptide inhibitors of K-Ras target in cancer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Cbz-L-leucine (CAS 2018-66-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-L-leucine (N-Cbz-L-leucine), identified by CAS number 2018-66-8. A cornerstone intermediate in organic synthesis and pharmaceutical research, its primary utility lies in its role as an N-protected amino acid derivative for peptide synthesis.[1] The benzyloxycarbonyl (Cbz or Z) group offers robust protection for the amine terminus of L-leucine, enabling controlled, stepwise peptide bond formation.[1][2] This document details its physicochemical properties, core applications, experimental workflows, and safety protocols to support its effective use in research and development, particularly in the creation of peptidomimetics and potential therapeutic agents like antitumor peptides.[1][3][4]
Compound Identification and Properties
N-Cbz-L-leucine is a derivative of the essential amino acid L-leucine where the amino group is protected by a benzyloxycarbonyl group.[4][5] This protection is crucial for preventing unwanted side reactions during peptide coupling.[2]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 2018-66-8[1][3][4] |
| Molecular Formula | C₁₄H₁₉NO₄[3][4] |
| Molecular Weight | 265.3 g/mol [3][4] |
| EINECS | 217-960-3[3][6] |
| Synonyms | N-Benzyloxycarbonyl-L-leucine, Z-Leu-OH, CBZ-L-LEUCINE, N-Carbobenzoxy-L-leucine[3] |
| IUPAC Name | (2S)-2-(benzyloxycarbonylamino)-4-methylpentanoic acid[5] |
Physicochemical Data
The physical characteristics of N-Cbz-L-leucine make it suitable for standard laboratory use in organic synthesis.[1] It typically appears as a colorless to light yellow, viscous liquid or a weak solid.[1][3][4][5]
| Property | Value |
| Appearance | Colorless to light yellow viscous liquid or weak solid[1][3][4][5] |
| Density | ~1 g/mL at 25 °C[3][4][6] |
| Boiling Point | 408.52°C (rough estimate)[3][7] |
| Refractive Index | n20/D 1.512[3][4][6] |
| Flash Point | 85 °F[3][6] |
| Optical Rotation (α) | -15.0 to -18.0 deg (c=5, EtOH) |
| pKa | 4.00 ± 0.21 (Predicted)[3][5] |
| Storage Temperature | 2-8°C[3][6][7] |
Solubility Profile
| Solvent | Solubility |
| Water | Not miscible or difficult to mix[3][4][5][6] |
| Organic Solvents | Soluble in DMSO, methanol, chloroform, dichloromethane, ethyl acetate, and acetone[3][4][5][6][7] |
Core Applications in Research and Development
The principal application of N-Cbz-L-leucine is as a fundamental building block in solution-phase peptide synthesis (SPPS).[1][8] The Cbz group is a well-established amine protecting group that is stable under various conditions but can be readily removed by catalytic hydrogenation, making it orthogonal to many other protecting groups used in complex molecule synthesis.[8][9]
Key applications include:
-
Peptide-Based Therapeutics: It is a crucial reactant for synthesizing peptides with potential antitumor properties.[3][4]
-
Peptidomimetics: Used in the preparation of cyclopropyl peptidomimetics, which are synthetic compounds designed to mimic natural peptides with potentially enhanced stability or activity.[3][4]
-
Drug Discovery: As a versatile building block, its quality and availability directly impact the efficiency and success of synthetic routes in drug discovery pipelines.[1]
Experimental Protocols and Workflows
The use of N-Cbz-L-leucine in peptide synthesis follows a logical progression of protection, activation, coupling, and deprotection.
General Workflow for Peptide Elongation
The following diagram illustrates the general workflow for incorporating an N-Cbz-L-leucine residue into a growing peptide chain during solution-phase synthesis.
Caption: Logical flow for peptide elongation using N-Cbz-L-leucine.
Example Protocol: Synthesis of Carbobenzoxy-L-leucylglycine
This protocol is adapted from foundational methodologies in peptide synthesis.[9]
-
Activation of N-Cbz-L-leucine:
-
Dissolve N-Cbz-L-leucine in a suitable inert solvent (e.g., anhydrous THF or DCM).
-
Cool the solution in an ice bath.
-
Add a slight molar excess of an activating agent, such as thionyl chloride (to form the acid chloride) or a carbodiimide like DCC (to form an active ester).[9]
-
Stir the reaction mixture at a low temperature until the activation is complete. The excess solvent and volatile byproducts are typically removed under reduced pressure.[9]
-
-
Coupling with Glycine Ester:
-
In a separate flask, prepare a solution of glycine ethyl ester in a cold, inert solvent.
-
Add a base (e.g., triethylamine or sodium carbonate) to neutralize the hydrochloride salt of the amino ester and the HCl formed during the reaction.[9]
-
Slowly add the activated N-Cbz-L-leucine solution to the glycine ester solution while stirring vigorously at low temperature.
-
Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).
-
Isolate the resulting protected dipeptide ester, Cbz-L-leucylglycine ethyl ester, through standard workup procedures (e.g., extraction and washing).
-
-
Saponification (Optional):
-
To obtain the free acid, hydrolyze the dipeptide ester using a stoichiometric amount of sodium hydroxide in an aqueous alcohol solution.[9]
-
-
N-Terminal Deprotection:
-
Dissolve the protected peptide (Cbz-L-leucylglycine) in a solvent like methanol.
-
Add a palladium catalyst, such as 10% palladium on charcoal (Pd/C).[9]
-
Bubble hydrogen gas through the mixture at atmospheric pressure or use a hydrogen-donating reagent.
-
The reaction proceeds until the Cbz group is cleaved, releasing toluene and carbon dioxide.
-
Remove the catalyst by filtration and evaporate the solvent to yield the free dipeptide, L-leucylglycine.[9]
-
Biological Context: The L-Leucine Core and mTOR Signaling
While N-Cbz-L-leucine is a synthetic precursor, its L-leucine core is a key branched-chain amino acid (BCAA) known for its significant role in cellular signaling, particularly the activation of the mTOR (mechanistic Target of Rapamycin) pathway.[2] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.[2] For drug development professionals, understanding the biological activity of the parent amino acid provides context for the potential downstream effects of peptides containing leucine.
Caption: L-Leucine activates the mTORC1 pathway to promote protein synthesis.
Safety and Handling
Proper handling of N-Cbz-L-leucine is essential in a laboratory setting. It is classified as a flammable liquid and an irritant.[5][10]
| Hazard Category | GHS Information & Precautionary Statements |
| Physical Hazards | Flammable Liquid: (H226) Keep away from heat, sparks, open flames, and hot surfaces. No smoking (P210).[10] |
| Health Hazards | Irritant: Causes skin and serious eye irritation (H315, H319). May cause respiratory irritation (H335).[10] Harmful if swallowed, in contact with skin, or if inhaled (R20/21/22).[5] Limited evidence of a carcinogenic effect (R40).[5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (P280).[11] Work under a hood and avoid inhaling the substance.[11] |
| First Aid | Eyes: Rinse immediately with plenty of water and seek medical advice (S26).[5] Skin: Take off contaminated clothing and rinse skin with water.[11] Inhalation: Move to fresh air.[11] Swallowing: Make victim drink water (two glasses at most) and consult a physician.[11] |
| Storage | Keep container tightly closed in a dry, well-ventilated place at the recommended temperature (2-8°C).[3][11] Keep away from heat and sources of ignition.[11] |
| Disposal | Dispose of contents/container in accordance with local regulations. Do not let product enter drains.[11] |
Conclusion
N-Cbz-L-leucine (CAS 2018-66-8) is an indispensable reagent for chemists and pharmaceutical scientists. Its well-defined properties and the robust nature of the Cbz protecting group make it a reliable choice for the synthesis of complex peptides and peptidomimetics. A thorough understanding of its characteristics, handling requirements, and reaction workflows, as detailed in this guide, is critical for ensuring successful and reproducible outcomes in research and drug development projects.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. N-Cbz-L-Leucine | 2018-66-8 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. britiscientific.com [britiscientific.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
In-Depth Technical Guide to Z-L-Leucine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-L-leucine (Z-L-Leucine), a critical reagent in peptide synthesis and various research applications. This document details its chemical structure, molecular weight, and key physicochemical properties. It further presents detailed experimental protocols for its synthesis, application in solid-phase peptide synthesis (SPPS), and subsequent deprotection. Additionally, the biological context of its parent amino acid, L-leucine, is explored through its biosynthetic and significant signaling pathways.
Core Concepts: Structure and Properties
Z-L-Leucine is a protected form of the essential amino acid L-leucine, where the alpha-amino group is masked by a benzyloxycarbonyl (Z or Cbz) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.
Physicochemical Data
A summary of the key quantitative data for Z-L-Leucine and its parent compound, L-leucine, is presented below for easy comparison.
| Property | Z-L-Leucine | L-Leucine |
| Molecular Formula | C₁₄H₁₉NO₄ | C₆H₁₃NO₂ |
| Molecular Weight | 265.31 g/mol | 131.17 g/mol [1] |
| Appearance | White crystalline powder | White crystals or crystalline powder |
| Optical Rotation [α]D | -15.5° to -17.5° (c=2 in acetic acid) | +14.5° to +16.0° (in 6 M HCl) |
Experimental Protocols
Detailed methodologies for the synthesis, coupling, and deprotection of Z-L-Leucine are provided below. These protocols are foundational for its effective use in a laboratory setting.
Synthesis of Z-L-Leucine via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely used method for the N-acylation of amines.[2][3][4][5] In this case, L-leucine is reacted with benzyl chloroformate to yield Z-L-Leucine.
Materials:
-
L-leucine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve L-leucine in a 2 M NaOH solution in a flask and cool the mixture in an ice bath.
-
In a separate container, dissolve benzyl chloroformate in dioxane.
-
Add the benzyl chloroformate solution and a 4 M NaOH solution dropwise and simultaneously to the L-leucine solution while maintaining the temperature at 0-5 °C and the pH between 9-10.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Extract the aqueous solution with ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2 with cold 6 M HCl. A white precipitate of Z-L-Leucine should form.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Z-L-Leucine.
-
Dry the final product under vacuum.
Experimental Workflow for Z-L-Leucine Synthesis
Caption: Workflow for the synthesis of Z-L-Leucine.
Solid-Phase Peptide Synthesis (SPPS): Coupling of Z-L-Leucine
This protocol outlines the coupling of Z-L-Leucine to a resin-bound peptide chain using HCTU as the activating agent.[6][7][8][9]
Materials:
-
Fmoc-deprotected peptide-resin
-
Z-L-Leucine
-
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve Z-L-Leucine (3 equivalents relative to the resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution from step 2 and pre-activate for 1-2 minutes.
-
Add the activated Z-L-Leucine solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
Once the reaction is complete (ninhydrin test is negative), wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
Z-L-Leucine Coupling in SPPS
Caption: Logical flow of Z-L-Leucine coupling in SPPS.
Deprotection of the Z-Group by Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a mild and efficient method for removing the benzyloxycarbonyl (Z) protecting group.[10][11][12][13]
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or formic acid
-
Methanol or ethanol
Procedure:
-
Dissolve the Z-protected peptide in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-50% by weight of the peptide).
-
Add ammonium formate (several equivalents) or formic acid to the reaction mixture.
-
Stir the suspension at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.
Z-Group Deprotection Workflow
Caption: Workflow for Z-group deprotection.
Biological Significance of L-Leucine
While Z-L-Leucine is a synthetic molecule, its core component, L-leucine, is an essential amino acid with significant biological roles.
L-Leucine Biosynthesis
In plants and microorganisms, L-leucine is synthesized from pyruvate through a multi-step pathway.[14][][16] The key steps involve the formation of α-ketoisovalerate, which is then converted to α-isopropylmalate, β-isopropylmalate, and α-ketoisocaproate, the direct precursor of L-leucine. The final step is a transamination reaction.[14][]
L-Leucine Biosynthesis Pathway
Caption: Simplified L-leucine biosynthesis pathway.
mTOR Signaling Pathway
L-leucine plays a critical role as a signaling molecule, most notably in the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[][17][18][19] mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and protein synthesis.[19] Leucine's activation of mTORC1, a component of the mTOR pathway, stimulates protein synthesis, making it a key regulator of muscle growth and metabolism.[17][18][20]
L-Leucine and mTOR Signaling
Caption: L-Leucine's role in the mTOR signaling pathway.
References
- 1. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. benchchem.com [benchchem.com]
- 12. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Leucine -MetwareBio [metwarebio.com]
- 17. researchgate.net [researchgate.net]
- 18. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Purification of (Benzyloxycarbonyl)leucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of (Benzyloxycarbonyl)leucine, commonly known as Z-Leucine. This N-protected amino acid is a critical building block in peptide synthesis, playing a crucial role in the development of peptide-based therapeutics and other bioactive molecules.[1] This document offers detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved.
Introduction
(Benzyloxycarbonyl)leucine (Z-Leucine) is a derivative of the essential amino acid L-leucine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is vital in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation. The Cbz group is stable under various conditions but can be selectively removed, typically by catalytic hydrogenation, making it an invaluable tool in the synthesis of complex peptides.[1][2]
Chemical Structure:
-
IUPAC Name: (2S)-2-[(Benzyloxycarbonyl)amino]-4-methylpentanoic acid
-
Molecular Formula: C₁₄H₁₉NO₄
-
Molecular Weight: 265.30 g/mol
-
CAS Number: 2018-66-8
Synthesis of (Benzyloxycarbonyl)leucine via Schotten-Baumann Reaction
The most common and effective method for the synthesis of Z-Leucine is the Schotten-Baumann reaction.[3][4][5] This reaction involves the acylation of the amino group of L-leucine with benzyl chloroformate in the presence of a base. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.
Chemical Reaction Pathway
Caption: Synthesis of Z-Leucine via Schotten-Baumann Reaction.
Experimental Protocol
This protocol is adapted from established Schotten-Baumann reaction procedures for N-protection of amino acids.
Materials:
-
L-Leucine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of L-Leucine: In a three-necked round-bottom flask equipped with a mechanical stirrer and two dropping funnels, dissolve L-leucine (e.g., 0.1 mol) in a 2 N solution of sodium hydroxide (e.g., 50 mL). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reagents: While stirring vigorously, simultaneously add benzyl chloroformate (e.g., 0.11 mol) and a 4 N solution of sodium hydroxide dropwise over a period of 30-40 minutes. Maintain the temperature of the reaction mixture below 5 °C. The pH of the solution should be kept alkaline (pH 9-10) throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (e.g., 2 x 50 mL) to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Carefully acidify the aqueous layer to approximately pH 2 with 6N HCl while cooling in an ice bath. (Benzyloxycarbonyl)leucine will precipitate out as a white solid or oil.
-
Extract the product with ethyl acetate (e.g., 3 x 75 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Quantitative Data for Synthesis
| Parameter | Value |
| Reactants | |
| L-Leucine | 1.0 equivalent |
| Benzyl Chloroformate | 1.1 equivalents |
| Sodium Hydroxide | Sufficient to maintain pH 9-10 |
| Reaction Conditions | |
| Temperature | 0-5 °C during addition, then room temp. |
| Reaction Time | 2-3 hours |
| Typical Yield | |
| Crude Product | 85-95% |
Purification of (Benzyloxycarbonyl)leucine
The crude Z-Leucine obtained from the synthesis can be purified by either recrystallization or column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.
Purification by Recrystallization
Recrystallization is an effective method for purifying solid Z-Leucine. A common solvent system is a mixture of ethyl acetate and hexane.
Experimental Protocol:
-
Dissolution: Dissolve the crude Z-Leucine in a minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to complete the crystallization process.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Quantitative Data for Recrystallization:
| Parameter | Value |
| Solvent System | Ethyl Acetate / Hexane |
| Expected Recovery | 70-85% |
| Expected Purity | >98% |
Purification by Column Chromatography
For oily or highly impure Z-Leucine, purification by silica gel column chromatography is recommended.
References
In-Depth Technical Guide to N-carbobenzoxy-L-leucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of N-carbobenzoxy-L-leucine (also known as Z-L-leucine or Cbz-L-leucine). The information is curated for professionals in research and development who utilize this compound in peptide synthesis and other applications.
Core Physical Characteristics
N-carbobenzoxy-L-leucine is an N-protected form of the amino acid L-leucine, a critical reagent in peptide synthesis.[1] The carbobenzyloxy (Cbz or Z) group protects the amino group of leucine, preventing unwanted side reactions during peptide chain elongation.[1]
Quantitative Data Summary
The physical properties of N-carbobenzoxy-L-leucine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₉NO₄ | [2] |
| Molecular Weight | 265.31 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid; also described as a yellow oil or weak solid. | [2][3] |
| Specific Rotation [α]²⁰/D | -15.0 to -18.0° (c=5, EtOH) | [2] |
| Density | ~1 g/mL at 25 °C (lit.) | |
| pKa | 4.00 ± 0.21 (Predicted) | |
| Melting Point | Not consistently reported for the L-isomer; 54 °C for the racemic (DL) form. |
Solubility Profile
The solubility of N-carbobenzoxy-L-leucine in various solvents is detailed below.
| Solvent | Solubility | Source(s) |
| Water | Not miscible or difficult to mix. | |
| Chloroform | Soluble | |
| Methanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Ethanol | Soluble (used for specific rotation measurements) | [2] |
Experimental Protocols
Detailed methodologies for determining key physical characteristics are provided to ensure reproducibility and accuracy in a laboratory setting.
Determination of Specific Rotation
Objective: To measure the specific rotation of N-carbobenzoxy-L-leucine, a key indicator of its enantiomeric purity.
Methodology:
-
Instrument Preparation: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up for at least 10 minutes to ensure a stable light source.[4]
-
Blank Measurement: Fill a 1 dm polarimeter cell with absolute ethanol. Ensure there are no air bubbles in the light path. Place the cell in the polarimeter and zero the instrument.[4]
-
Sample Preparation: Accurately weigh approximately 5.0 g of N-carbobenzoxy-L-leucine and dissolve it in absolute ethanol in a 100 mL volumetric flask. Ensure the substance is fully dissolved and the solution is brought to volume. This creates a solution with a concentration (c) of 0.05 g/mL.
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell with the solution, again ensuring no air bubbles are present. Place the filled cell into the polarimeter.
-
Data Acquisition: Record the observed optical rotation (α) at a constant temperature (e.g., 20°C).[4]
-
Calculation: The specific rotation ([α]) is calculated using the following formula:[5] [α] = α / (l * c) where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (typically 1 dm)
-
c = concentration of the solution in g/mL
-
Determination of Solubility (Qualitative)
Objective: To qualitatively assess the solubility of N-carbobenzoxy-L-leucine in various solvents.
Methodology:
-
Sample Preparation: Place approximately 25 mg of N-carbobenzoxy-L-leucine into a small test tube.[6]
-
Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, ethanol, chloroform) to the test tube in small portions.[6]
-
Mixing: After each addition, vigorously shake the test tube for approximately 60 seconds.[7]
-
Observation: Observe the mixture. The compound is considered "soluble" if it dissolves completely, forming a single clear phase. It is "insoluble" if it remains as a separate phase (liquid or solid).[7]
-
Repeat: Repeat this procedure for each solvent to be tested.
Role in Peptide Synthesis
N-carbobenzoxy-L-leucine is a cornerstone in peptide synthesis, primarily serving as a protected amino acid. The "Z" group (carbobenzyloxy) prevents the amine group of leucine from reacting out of turn, thereby directing the formation of the correct peptide bond sequence.[1]
Caption: Workflow of Solid-Phase Peptide Synthesis using a protected amino acid.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Benzyloxycarbonyl-L-leucine | 2018-66-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2018-66-8 CAS MSDS (N-Cbz-L-Leucine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. jove.com [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
An In-depth Technical Guide on the Solubility of N-Cbz-L-leucine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Data
N-Cbz-L-leucine is generally characterized as being soluble in a range of polar and non-polar organic solvents. This solubility is a key factor in its application in solution-phase peptide synthesis and other organic reactions. The following table summarizes the available qualitative solubility information.
| Organic Solvent | Common Name | Qualitative Solubility |
| Chloroform | Trichloromethane | Soluble |
| Dichloromethane (DCM) | Methylene chloride | Soluble |
| Ethyl Acetate (EtOAc) | - | Soluble |
| Dimethyl Sulfoxide (DMSO) | - | Soluble |
| Acetone | - | Soluble |
| Methanol (MeOH) | Methyl alcohol | Soluble |
| Ethanol (EtOH) | Ethyl alcohol | Soluble |
It is important to note that N-Cbz-L-leucine is considered not miscible or difficult to mix in water.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The gravimetric method is a reliable and widely used technique for this purpose. This method involves preparing a saturated solution of the solute, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Objective: To determine the quantitative solubility of N-Cbz-L-leucine in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
N-Cbz-L-leucine (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or incubator
-
Vials with airtight caps
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of N-Cbz-L-leucine to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume or mass of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A common duration is 24-48 hours, but the optimal time should be determined by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered saturated solution in a vacuum oven at a temperature below the boiling point of the solvent to gently evaporate the solvent. Alternatively, a desiccator under vacuum can be used.
-
Once the solvent has completely evaporated, a solid residue of the dissolved N-Cbz-L-leucine will remain.
-
Place the evaporation dish in a desiccator to cool to room temperature and then weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved N-Cbz-L-leucine by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dried residue.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of N-Cbz-L-leucine.
Navigating the Stability of N-[(Phenylmethoxy)carbonyl]-L-leucine: A Technical Guide for Researchers
An in-depth exploration of the chemical stability, recommended storage conditions, and potential degradation pathways of N-[(Phenylmethoxy)carbonyl]-L-leucine (N-Cbz-L-leucine). This guide is intended for researchers, scientists, and professionals in drug development who utilize this critical reagent.
This compound, a derivative of the amino acid L-leucine with a benzyloxycarbonyl (Cbz or Z) protecting group, is a fundamental building block in peptide synthesis and various other applications within pharmaceutical and chemical research. Ensuring the integrity of this compound is paramount for the success and reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of its stability profile, optimal storage practices, and the chemical pathways through which it may degrade.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | References |
| CAS Number | 2018-66-8 | [1][2] |
| Molecular Formula | C14H19NO4 | |
| Molecular Weight | 265.30 g/mol | [3] |
| Appearance | Viscous liquid or yellow oil/weak solid. | [1] |
| Solubility | Not miscible or difficult to mix in water; soluble in chloroform, DMSO, and methanol. | [1][2] |
| pKa | 4.00 ± 0.21 (Predicted) | [1][2] |
Stability Profile
This compound is generally considered stable at room temperature when stored in closed containers under normal handling conditions.[1] The product is chemically stable under standard ambient conditions (room temperature). However, its stability is influenced by several factors, including temperature, pH, and the presence of certain chemical reagents.
General Stability
| Condition | Observation |
| Ambient Temperature | Stable when stored in a closed container. |
| Aqueous Conditions | Generally stable in neutral aqueous solutions, though prolonged exposure may lead to hydrolysis. |
| Acidic/Basic Conditions | The Cbz group is stable to most aqueous acidic and basic conditions.[4] However, it is susceptible to cleavage under strong acidic conditions.[5][6] |
Forced Degradation Studies
| Stress Condition | Expected Degradation Pathway | Potential Degradation Products |
| Acidic (e.g., strong HCl) | Acid-catalyzed hydrolysis of the carbamate bond. | L-leucine, Benzyl alcohol, Carbon dioxide |
| Basic (e.g., strong NaOH) | Base-catalyzed hydrolysis of the carbamate bond. | L-leucine, Benzyl alcohol, Carbon dioxide |
| Oxidative (e.g., H2O2) | Oxidation of the benzyl group or the leucine side chain. | Benzaldehyde, Benzoic acid, oxidized leucine derivatives |
| Thermal | Thermal decomposition. | L-leucine, Toluene, Carbon dioxide |
| Photolytic (UV/Vis light) | Photodegradation. | Various photoproducts |
| Hydrogenolysis (e.g., H2/Pd) | Cleavage of the benzylic C-O bond. | L-leucine, Toluene, Carbon dioxide |
Recommended Storage Conditions
To ensure the long-term stability and quality of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | To minimize potential thermal degradation and slow down any hydrolytic processes. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |
| Container | Tightly sealed, light-resistant container. | To prevent exposure to moisture and light, which can promote degradation. |
| Handling | Avoid contact with strong acids, bases, and oxidizing agents. | To prevent chemical degradation. |
Potential Degradation Pathways
The primary modes of degradation for this compound involve the cleavage of the benzyloxycarbonyl (Cbz) protecting group. The most common pathways are hydrolysis and hydrogenolysis.
Hydrolytic Cleavage
Under strongly acidic or basic conditions, the carbamate linkage can be hydrolyzed, yielding L-leucine, benzyl alcohol, and carbon dioxide.
Caption: Hydrolytic degradation pathway of N-Cbz-L-leucine.
Hydrogenolytic Cleavage
The Cbz group is readily cleaved by catalytic hydrogenolysis, a common deprotection strategy that can also be a degradation pathway if the compound is inadvertently exposed to a catalyst and a hydrogen source. This reaction produces L-leucine, toluene, and carbon dioxide.
Caption: Hydrogenolytic cleavage of N-Cbz-L-leucine.
Experimental Protocols for Stability Assessment
A robust assessment of the stability of this compound can be achieved through a forced degradation study coupled with a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
General Workflow for a Forced Degradation Study
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cas 2018-66-8,N-Cbz-L-Leucine | lookchem [lookchem.com]
- 3. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
N-Cbz-L-leucine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and disposal of N-Cbz-L-leucine (N-Benzyloxycarbonyl-L-leucine), a key reagent in peptide synthesis and other areas of chemical research. Adherence to the protocols and safety measures outlined herein is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
N-Cbz-L-leucine is a derivative of the amino acid L-leucine where the amino group is protected by a benzyloxycarbonyl (Cbz) group.[1] This protection is vital for controlled peptide bond formation during synthesis.[2] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 2018-66-8 | [3] |
| Molecular Formula | C14H19NO4 | [3] |
| Molecular Weight | 265.3 g/mol | [3] |
| Appearance | Colorless to light yellow clear viscous liquid or weak solid | [2][4] |
| Density | ~1 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.512 | [5][6] |
| Solubility | Not miscible or difficult to mix in water. Soluble in chloroform, DMSO, and methanol. | [5][7] |
| Storage Temperature | 2-8°C, keep cold. | [3][7] |
Hazard Identification and Safety Precautions
While comprehensive toxicological data is not fully available, N-Cbz-L-leucine is classified with several potential hazards that necessitate careful handling.
GHS Hazard Statements: According to some suppliers, N-Cbz-L-leucine may be classified as a skin irritant, a respiratory irritant, and is suspected of causing cancer and damaging fertility or the unborn child.[8] It may also be a flammable liquid and vapor.
Precautionary Statements: Standard safety precautions should be followed, including avoiding inhalation, ingestion, and contact with skin and eyes.[8] It is recommended to handle this chemical in a well-ventilated area or under a chemical fume hood.[9]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling N-Cbz-L-leucine to minimize exposure.
| PPE | Specification | Source |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | [9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | [9] |
| Skin and Body Protection | Laboratory coat. | [9] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If aerosols or dusts are generated, a NIOSH-approved respirator may be necessary. | [9] |
Experimental Protocols and Handling
The primary use of N-Cbz-L-leucine is in peptide synthesis, which involves the protection of the N-terminus of leucine to allow for the formation of a peptide bond with another amino acid.[2]
General Handling Procedures
-
Work Area: Always handle N-Cbz-L-leucine in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, and open flames.[7]
-
Hygiene: Wash hands thoroughly after handling.[9]
Example Experimental Protocol: N-Cbz Protection of an Amino Acid
This protocol describes a general method for the introduction of a Cbz protecting group to an amino acid, a reaction central to the utility of N-Cbz-L-leucine's chemical class.
Materials:
-
Amino acid
-
Sodium bicarbonate (NaHCO3)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (AcOEt)
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the amino acid in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) to the cooled solution.
-
Stir the reaction mixture at 0°C for several hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over sodium sulfate and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.[10]
Deprotection of a Cbz-Protected Amine
The removal of the Cbz group is a common subsequent step in peptide synthesis.
Materials:
-
Cbz-protected amine
-
Methanol (MeOH)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H2) or a hydrogen donor for transfer hydrogenolysis
Procedure (Hydrogenolysis):
-
Dissolve the Cbz-protected amine in methanol.
-
Add a catalytic amount of 5% Palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (or with a hydrogen donor) at an appropriate temperature (e.g., 60°C) for several hours.
-
After the reaction is complete, filter the catalyst through a pad of celite.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.[10]
Storage, Stability, and Disposal
Proper storage and disposal are critical for maintaining the integrity of N-Cbz-L-leucine and ensuring laboratory safety.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The recommended storage temperature is between 2°C and 8°C.[3] The compound is reported to be stable at room temperature in a closed container under normal storage and handling conditions.[7]
Stability and Reactivity:
-
Hazardous Decomposition Products: Upon combustion, N-Cbz-L-leucine may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[8]
-
Incompatible Materials: Strong oxidizing agents.[8]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[11] Contaminated packaging should be disposed of in the same manner as the chemical.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships for the safe handling of N-Cbz-L-leucine.
Caption: A generalized workflow for the safe handling of N-Cbz-L-leucine in a laboratory setting.
Caption: A flowchart outlining emergency response procedures for spills and personal exposure.
References
- 1. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Cas 2018-66-8,N-Cbz-L-Leucine | lookchem [lookchem.com]
- 4. britiscientific.com [britiscientific.com]
- 5. N-cbz-l-leucine [chembk.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Page loading... [wap.guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. peptide.com [peptide.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
A Technical Guide to High-Purity Z-L-Leucine for Researchers and Drug Development Professionals
Introduction: Z-L-Leucine, also known as N-Benzyloxycarbonyl-L-leucine, is a protected form of the essential amino acid L-leucine. The benzyloxycarbonyl (Z or Cbz) group provides a stable protecting group for the amine functionality, making Z-L-Leucine a critical building block in synthetic peptide chemistry, particularly in the development of peptide-based therapeutics.[][2] Its use extends to various research applications, including the study of metabolic pathways and the formulation of novel drug delivery systems.[2][] This guide provides an in-depth overview of commercially available high-purity Z-L-Leucine, focusing on supplier specifications, quality control methodologies, and key experimental protocols relevant to its application in research and drug development.
Commercial Suppliers and Product Specifications
The selection of a high-purity Z-L-Leucine supplier is a critical first step in any research or development project. Purity, consistency, and the availability of comprehensive analytical documentation are paramount. Below is a summary of representative commercial suppliers and their typical product specifications. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain the most accurate and detailed information.
| Supplier | Product Name | CAS Number | Purity Specification | Physical Appearance | Storage Conditions |
| BOC Sciences | Z-L-leucine | 2018-66-8 | ≥ 98% (HPLC) | Yellow clear oil | Information not available |
| Chem-Impex | Z-L-leucine | 2018-66-8 | ≥ 98% (Assay) | Colorless to yellow liquid or yellow clear oil | 0 - 8 °C |
| Tokyo Chemical Industry (TCI) | N-Benzyloxycarbonyl-L-leucine | 2018-66-8 | >96.0%(T) | Colorless to Light yellow clear liquid | Information not available |
| Carl ROTH | Z-L-Leucine PEPTIPURE® | 2018-66-8 | ≥94 %, for biochemistry | Information not available | Information not available |
Quality Control and Impurity Profiling
Ensuring the purity and quality of Z-L-Leucine is crucial for the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is the primary analytical method for determining the purity of Z-L-Leucine and identifying potential impurities.[] A common impurity that needs to be monitored is the parent amino acid, L-leucine, and any by-products from the synthesis and purification process.
Key Quality Attributes and Analytical Methods
| Attribute | Method | Typical Specification |
| Purity | Reversed-Phase HPLC with UV detection | ≥ 98% |
| Identity | ¹H-NMR, FTIR | Conforms to structure |
| Optical Rotation | Polarimetry | Specific rotation within a defined range (e.g., [a]D20 = -16 to -18º) |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopeial limits |
| Heavy Metals | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Within pharmacopeial limits |
Experimental Protocols
Protocol for Purity Determination of Z-L-Leucine by HPLC
This protocol provides a general method for the purity analysis of Z-L-Leucine using reversed-phase HPLC.
Materials:
-
Z-L-Leucine sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Z-L-Leucine sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of Z-L-Leucine as the percentage of the main peak area relative to the total peak area.
-
Protocol for the Use of Z-L-Leucine in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating Z-L-Leucine into a growing peptide chain using the Fmoc/tBu strategy.[4][5]
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Z-L-Leucine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Washing solvents
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and by-products.
-
Amino Acid Activation: In a separate vessel, dissolve Z-L-Leucine and a coupling reagent in DMF. Add a base to activate the carboxylic acid group of Z-L-Leucine.
-
Coupling: Add the activated Z-L-Leucine solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Visualizations
Supplier Qualification Workflow
A robust supplier qualification process is essential to ensure the consistent quality of raw materials. The following diagram illustrates a typical workflow for qualifying a new supplier of high-purity Z-L-Leucine.[6][7][8]
Caption: Workflow for qualifying a new supplier of Z-L-Leucine.
Role of L-Leucine in the mTOR Signaling Pathway
L-Leucine, the parent amino acid of Z-L-Leucine, is a potent activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[9][10][11] Understanding this pathway is crucial for researchers in various fields, including cancer biology and metabolic diseases.
Caption: Simplified diagram of L-Leucine's role in activating the mTORC1 signaling pathway.
References
- 2. chemimpex.com [chemimpex.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supplier Qualification: Definition, Process, Steps and Guidelines - QCADVISOR [qcadvisor.com]
- 7. simplerqms.com [simplerqms.com]
- 8. What are the GMP Requirements for Supplier Qualification? - ECA Academy [gmp-compliance.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of N-Cbz-L-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount to achieving the desired final product with high purity and yield. The strategic use of protecting groups is fundamental to this process, preventing unwanted side reactions and directing the formation of peptide bonds in a controlled manner. Among the arsenal of protecting groups available to the modern chemist, the Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, holds a distinguished place in the history and practice of peptide chemistry.[1] This guide provides a comprehensive technical overview of N-Cbz-L-leucine, a key reagent in solution-phase peptide synthesis, detailing its properties, applications, and the experimental protocols for its use. N-Cbz-L-leucine serves as a protected form of the essential amino acid L-leucine, enabling its controlled incorporation into peptide chains destined for a variety of applications, including the development of novel therapeutics such as antitumor and antimicrobial agents.[2][3]
Physicochemical Properties of N-Cbz-L-leucine
A thorough understanding of the physical and chemical properties of N-Cbz-L-leucine is essential for its effective handling, storage, and application in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 2018-66-8 | [2] |
| Molecular Formula | C₁₄H₁₉NO₄ | [2] |
| Molecular Weight | 265.30 g/mol | [2] |
| Appearance | Colorless to light yellow viscous liquid or weak solid | [2][3] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol). Not miscible or difficult to mix in water. | [3] |
| Purity (Typical) | >98.0% | [3] |
The Cbz Group: A Stalwart Protector in Peptide Synthesis
The primary role of the Cbz group in N-Cbz-L-leucine is to protect the α-amino group of the leucine residue. This protection prevents the amine from acting as a nucleophile and reacting with the activated carboxyl group of another amino acid, which would lead to uncontrolled polymerization. The Cbz group is introduced by reacting L-leucine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3]
Mechanism of Cbz Protection
The protection of the amino group of L-leucine with benzyl chloroformate is a classic example of a Schotten-Baumann reaction. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrochloric acid that is formed as a byproduct.
Caption: Cbz protection of L-leucine.
Orthogonality of the Cbz Group
A key advantage of the Cbz protecting group is its orthogonality to other commonly used protecting groups in peptide synthesis, such as the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. This means that the Cbz group can be selectively removed under conditions that do not affect Boc or Fmoc groups, and vice versa. This orthogonality is crucial for the synthesis of complex peptides with multiple protected functional groups.
| Protecting Group | Cleavage Condition |
| Cbz (Z) | Catalytic Hydrogenolysis (H₂/Pd-C), Strong Acid (HBr/AcOH) |
| Boc | Moderate to Strong Acid (TFA) |
| Fmoc | Base (e.g., Piperidine) |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving N-Cbz-L-leucine in solution-phase peptide synthesis.
Protocol 1: N-Protection of L-leucine with Benzyl Chloroformate
Objective: To protect the α-amino group of L-leucine with the Cbz group.
Materials:
-
L-leucine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-leucine (1.0 equivalent) in a 2:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Slowly add benzyl chloroformate (1.5 equivalents) to the stirred solution at 0°C.
-
Allow the reaction to stir at 0°C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield N-Cbz-L-leucine.
Protocol 2: Peptide Coupling using N-Cbz-L-leucine and a Carbodiimide Reagent
Objective: To form a dipeptide by coupling N-Cbz-L-leucine with a C-terminally protected amino acid.
Materials:
-
N-Cbz-L-leucine (1.0 equivalent)
-
C-terminally protected amino acid (e.g., H-Gly-OMe) (1.0 equivalent)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
1N HCl
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve N-Cbz-L-leucine and HOBt in anhydrous DCM.
-
Add the C-terminally protected amino acid to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting protected peptide by column chromatography or recrystallization.
Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis
Objective: To remove the Cbz protecting group from a peptide.
Materials:
-
Cbz-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) or Ammonium formate
Procedure:
-
Dissolve the Cbz-protected peptide in methanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
If using hydrogen gas, purge the reaction vessel with hydrogen and maintain a positive pressure (e.g., with a balloon). If using ammonium formate (transfer hydrogenation), add it to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected peptide.
Quantitative Data in Peptide Synthesis
The efficiency of peptide synthesis is critically dependent on the yield and purity of each coupling and deprotection step, as well as the minimization of side reactions such as racemization. While specific yields can vary significantly based on the peptide sequence and reaction conditions, the use of N-Cbz-L-leucine in solution-phase synthesis generally provides high yields.
Table 1: Representative Coupling Efficiency and Racemization
| Coupling Reagent | Additive | Typical Yield (%) | Racemization |
| DCC | HOBt | 85-95 | Low |
| EDC | HOBt | 85-95 | Low |
| HATU | DIPEA | >95 | Very Low |
| PyBOP | DIPEA | 90-98 | Low |
Note: Data is representative and can vary based on specific substrates and conditions.
Racemization is a critical concern in peptide synthesis, as the stereochemical integrity of each amino acid must be maintained. The use of carbodiimide coupling reagents like DCC can lead to racemization, but the addition of HOBt or other additives significantly suppresses this side reaction.[4] For sterically hindered couplings or for sequences prone to racemization, uronium/aminium salt reagents like HATU or phosphonium salt reagents like PyBOP are often preferred.
Applications in the Synthesis of Bioactive Peptides
N-Cbz-L-leucine is a valuable building block for the synthesis of a wide range of bioactive peptides. The lipophilic nature of the leucine side chain is often important for the biological activity of peptides, influencing their interaction with cell membranes and receptors.
Antimicrobial Peptides
Many antimicrobial peptides (AMPs) are rich in hydrophobic amino acids like leucine. The incorporation of N-Cbz-L-leucine is a key step in the synthesis of these peptides, which are being investigated as alternatives to conventional antibiotics. For example, the synthesis of novel Leu-Val based dipeptides with antimicrobial and antimalarial activity has been reported, where peptide coupling reagents are used to form the amide bond between the protected amino acids.
Antitumor Peptides
N-Cbz-L-leucine is also utilized in the synthesis of potential antitumor peptides.[2] The design and synthesis of peptides that can selectively target and disrupt cancer cell membranes or interfere with cancer-related signaling pathways is an active area of research. For instance, the synthesis of a peptide, RS17, which targets the CD47 protein on cancer cells to promote their phagocytosis, demonstrates the application of peptide synthesis in developing novel cancer therapies.[5]
Experimental and Logical Workflows
Visualizing the workflow of peptide synthesis can aid in understanding the sequence of events and the logic behind each step.
Caption: General workflow for solution-phase peptide synthesis.
Conclusion
N-Cbz-L-leucine remains a cornerstone reagent in the field of peptide synthesis, particularly in solution-phase methodologies. Its robust yet selectively cleavable protecting group, coupled with its role in constructing bioactive peptides, ensures its continued relevance for researchers, scientists, and drug development professionals. A thorough understanding of its properties, the mechanisms of its use, and detailed experimental protocols are essential for the successful synthesis of complex and therapeutically relevant peptides. While newer methodologies in solid-phase synthesis have gained prominence, the principles and techniques associated with Cbz-protected amino acids provide a fundamental and powerful toolkit for the art and science of peptide chemistry.
References
Methodological & Application
Application Notes and Protocols for N-Cbz-L-leucine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of N-Cbz-L-leucine in solid-phase peptide synthesis (SPPS), focusing on the synthesis of N-terminally protected peptides. The protocols are centered around the synthesis of Cbz-Leu-enkephalin, a derivative of the endogenous opioid peptide Leu-enkephalin, which serves as a practical example for researchers.
Introduction to N-Cbz-L-leucine in SPPS
The benzyloxycarbonyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas, is a cornerstone in peptide chemistry. While traditionally favored in solution-phase synthesis, its application in SPPS is valuable for specific purposes, such as the synthesis of N-terminally protected peptides for structure-activity relationship (SAR) studies, pro-drug development, or as intermediates for further chemical modification.
N-Cbz-L-leucine is particularly relevant for introducing a leucine residue at the N-terminus, followed by the retention of the Cbz group in the final peptide. The Cbz group is known for its stability under the basic conditions used for Fmoc deprotection and its lability to catalytic hydrogenation. There is evidence to suggest its stability during the final trifluoroacetic acid (TFA) cleavage from the resin, making it compatible with the widely used Fmoc/tBu strategy.
This document outlines two primary strategies for the synthesis of an N-terminally Cbz-protected peptide using Fmoc-SPPS:
-
Strategy A: Standard Fmoc-SPPS of the peptide sequence followed by on-resin N-terminal protection with benzyl chloroformate (Cbz-Cl).
-
Strategy B: Standard Fmoc-SPPS of the peptide sequence up to the penultimate amino acid, followed by the coupling of N-Cbz-L-leucine as the final residue.
Data Presentation: Coupling Efficiency in SPPS
The efficiency of the coupling reaction in SPPS is critical for the purity and yield of the final peptide. Leucine, as an amine-reacting residue, has been identified as potentially challenging to couple, which can lead to incomplete reactions. The choice of coupling reagent can significantly impact the efficiency, especially for sterically hindered amino acids. While specific quantitative data for N-Cbz-L-leucine coupling is not extensively documented in the context of SPPS, data for other sterically hindered amino acids can provide valuable guidance.
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA. |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings. |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues. |
| DIC/HOBt | Carbodiimide/Additive | 85-95 | Moderate | Low | A classic and cost-effective combination. The urea byproduct of DIC is soluble in most organic solvents. |
This data is compiled from general observations in SPPS and provides a relative comparison.
Experimental Protocols
The following protocols are designed for the manual synthesis of Cbz-Leu-enkephalin (Cbz-YGGFL) on a 0.1 mmol scale using Wang resin.
Protocol 1: Solid-Phase Synthesis of H-Phe-Gly-Gly-Tyr(tBu)-Wang Resin
This protocol describes the standard Fmoc-SPPS assembly of the Leu-enkephalin precursor sequence on Wang resin.
1.1. Resin Preparation:
-
Place 0.1 mmol of Fmoc-Leu-Wang resin in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
1.2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
1.3. Amino Acid Coupling (for Phe, Gly, Gly, Tyr(tBu)):
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-Phe-OH) and 3 equivalents of a coupling agent (e.g., HATU) in DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation mixture and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 x 1 min).
1.4. Chain Elongation:
-
Repeat steps 1.2 and 1.3 for each subsequent amino acid in the sequence: Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH. After the final coupling, the resin-bound peptide is H-Phe-Gly-Gly-Tyr(tBu)-Wang Resin.
Protocol 2: On-Resin N-terminal Protection with Benzyl Chloroformate (Cbz-Cl) (Strategy A)
2.1. Resin Preparation:
-
After the final Fmoc deprotection of the resin-bound peptide (H-Tyr(tBu)-Gly-Gly-Phe-Leu-Wang Resin), wash the resin with dichloromethane (DCM) (3 x 1 min).
2.2. N-terminal Cbz Protection:
-
Swell the resin in DCM for 10 minutes.
-
In a separate vessel, prepare a solution of 5 equivalents of benzyl chloroformate (Cbz-Cl) and 10 equivalents of DIPEA in DCM.
-
Add the Cbz-Cl/DIPEA solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Wash the resin thoroughly with DCM (5 x 1 min) and then with DMF (3 x 1 min).
-
Dry the resin under vacuum.
Protocol 3: Final Cleavage and Purification of Cbz-Leu-enkephalin
3.1. Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
3.2. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final Cbz-Leu-enkephalin as a white powder.
Alternative Protocol: Direct Coupling of N-Cbz-L-leucine (Strategy B)
-
Follow Protocol 1 for the synthesis of H-Phe-Gly-Gly-Tyr(tBu)-Wang Resin.
-
For the final coupling step, use N-Cbz-L-leucine instead of an Fmoc-protected amino acid.
-
Follow the coupling procedure outlined in step 1.3, using 3 equivalents of N-Cbz-L-leucine, 3 equivalents of HATU, and 6 equivalents of DIPEA.
-
After the coupling is complete, wash the resin as described.
-
Proceed directly to the final cleavage and purification as described in Protocol 3.
Mandatory Visualizations
Experimental Workflow for Synthesis and Biological Evaluation of Cbz-Leu-enkephalin
Application Notes and Protocols for Solution-Phase Peptide Coupling with Z-L-Leucine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solution-phase synthesis of dipeptides using N-benzyloxycarbonyl-L-leucine (Z-L-Leucine) as the N-terminally protected amino acid. Two common and effective coupling methodologies are presented: the Mixed Anhydride method and the Dicyclohexylcarbodiimide/Hydroxybenzotriazole (DCC/HOBt) method.
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable technique for the preparation of peptides, particularly for large-scale synthesis and for sequences that may be challenging for solid-phase synthesis. The benzyloxycarbonyl (Z or Cbz) group is a classic urethane-type protecting group for the α-amino function, known for its stability and its resistance to racemization during coupling reactions.[1] Z-L-Leucine is a commonly used building block in this approach.[2]
This guide details two reliable methods for the coupling of Z-L-Leucine to a C-terminally protected amino acid, providing protocols, expected outcomes, and discussions on potential side reactions.
Quantitative Data Summary
The following table summarizes typical yields for solution-phase peptide coupling reactions analogous to those involving Z-L-Leucine. Direct yield data for Z-L-Leucine couplings can be scarce in readily available literature, so yields from similar couplings (e.g., using Boc-L-Leucine or other Z-protected amino acids) are provided as a reference.
| Coupling Method | N-Protected Amino Acid | C-Protected Amino Acid/Peptide | Coupling Reagents | Solvent | Reported Yield | Reference Analogy |
| Mixed Anhydride | Z-Gly-Phe-OH | Glycine Ethyl Ester | Isobutyl Chloroformate, NMM | Tetrahydrofuran | 93-94% | High yield and low racemization[3] |
| DCC/HOBt | Boc-L-Leucine | Phenylalanine Methyl Ester | DCC, HOBt, DIPEA | Acetonitrile | 87% | Standard carbodiimide coupling |
| Mixed Anhydride | Boc-L-Phenylalanine | Leucine t-butyl ester | Isobutyl Chloroformate, NMM | Tetrahydrofuran | ~99% (quant.) | High efficiency at room temperature |
NMM: N-Methylmorpholine, DCC: Dicyclohexylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine
Experimental Protocols
Method 1: Mixed Anhydride Coupling
The mixed anhydride method is a classic, rapid, and high-yielding procedure for peptide bond formation.[4] It involves the activation of the carboxylic acid of Z-L-Leucine with an alkyl chloroformate, typically isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM).[3][5] This method is known for minimizing racemization, especially when performed at low temperatures.
Protocol: Synthesis of Z-L-Leucyl-Glycine Ethyl Ester (Z-L-Leu-Gly-OEt)
Materials:
-
Z-L-Leucine
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
Isobutyl chloroformate
-
N-Methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Amino Component: In a flask, dissolve glycine ethyl ester hydrochloride (1.0 equivalent) in a minimal amount of water and add an excess of saturated sodium bicarbonate solution. Extract the free base into ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent under reduced pressure to obtain the free amino ester. Alternatively, the free base can be generated in situ.
-
Activation of Z-L-Leucine:
-
Dissolve Z-L-Leucine (1.0 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to -15 °C in an ice-salt or acetone/dry ice bath.
-
Add N-methylmorpholine (1.0 equivalent) to the solution and stir for a few minutes.
-
Slowly add isobutyl chloroformate (1.0 equivalent) dropwise, ensuring the temperature remains at -15 °C.[3]
-
Stir the reaction mixture at -15 °C for 10-15 minutes to form the mixed anhydride.[3]
-
-
Coupling Reaction:
-
Dissolve the previously prepared glycine ethyl ester (1.0 equivalent) in a small amount of anhydrous THF.
-
Add the amino acid ester solution to the mixed anhydride solution at -15 °C. If generating the free base in situ, add H-Gly-OEt·HCl (1.0 equivalent) followed by NMM (1.0 equivalent).
-
Allow the reaction mixture to stir at -15 °C for approximately 2 hours, then let it warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated N-methylmorpholine hydrochloride.
-
Concentrate the filtrate under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate solution successively with saturated aqueous NaHCO₃, water, 1N HCl (if excess amine is present), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude Z-L-Leu-Gly-OEt.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
dot
Caption: Workflow for Mixed Anhydride Peptide Coupling.
Method 2: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) Coupling
DCC is a widely used carbodiimide coupling reagent that activates the carboxylic acid. The addition of HOBt is crucial as it acts as a racemization suppressant by forming an active ester intermediate, which then reacts with the amine component.[6] This method is highly effective, though it produces a dicyclohexylurea (DCU) byproduct that is largely insoluble in many organic solvents and needs to be removed by filtration.
Protocol: Synthesis of Z-L-Leucyl-Alanine Methyl Ester (Z-L-Leu-Ala-OMe)
Materials:
-
Z-L-Leucine
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) monohydrate
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a solution of Z-L-Leucine (1.0 equivalent), L-Alanine methyl ester hydrochloride (1.0 equivalent), and HOBt monohydrate (1.1 equivalents) in anhydrous DCM, add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the reaction at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude protected dipeptide by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization to obtain pure Z-L-Leu-Ala-OMe.
-
dot
Caption: Workflow for DCC/HOBt Peptide Coupling.
Discussion of Potential Side Reactions
1. Racemization:
Racemization is a critical concern in peptide synthesis, as it leads to the formation of diastereomeric peptides that can be difficult to separate and may have altered biological activity. The risk of racemization is higher when activating a peptide segment or an N-acyl amino acid that can form an oxazolone intermediate.
-
In Mixed Anhydride Coupling: The use of urethane-based protecting groups like the Z-group significantly reduces the tendency for oxazolone formation, thus minimizing racemization. Performing the activation and coupling at low temperatures (e.g., -15 °C) is a key factor in preventing this side reaction. The choice of tertiary amine can also play a role, with N-methylmorpholine generally being preferred over more hindered or basic amines.
-
In DCC/HOBt Coupling: DCC alone can lead to significant racemization. The addition of HOBt suppresses racemization by forming an HOBt-active ester, which is less prone to racemization than the O-acylisourea intermediate formed with DCC. For couplings known to be highly susceptible to racemization, additives like copper(II) chloride have been shown to be extremely effective, reducing epimerization to less than 0.1% in some cases.[7]
2. Urethane Formation (in Mixed Anhydride Method):
A potential side reaction in the mixed anhydride method is the attack of the amino component on the carbonate carbonyl of the mixed anhydride, leading to the formation of a urethane byproduct. This side reaction is more prevalent with sterically hindered amino acids. Using isobutyl chloroformate is generally preferred as it provides some steric hindrance that disfavors attack at the carbonate carbonyl. Careful control of reaction conditions, such as temperature and the order of reagent addition, can minimize urethane formation.
dot
Caption: Competing reaction pathways in mixed anhydride coupling.
Characterization
The successful synthesis of the dipeptide can be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the dipeptide by identifying the characteristic signals for the amino acid residues and the protecting groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized dipeptide, confirming the correct product has been formed.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and, with chiral columns or after derivatization, to quantify the extent of racemization.
By following these detailed protocols and being mindful of potential side reactions, researchers can successfully perform solution-phase peptide couplings with Z-L-Leucine to obtain high yields of the desired dipeptides.
References
- 1. Z-PRO-LEU-GLY-OET | 7784-82-9 [chemicalbook.com]
- 2. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. BJOC - First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation [beilstein-journals.org]
- 6. peptide.com [peptide.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for N-Cbz-L-leucine Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-Benzyloxycarbonyl-L-leucine (N-Cbz-L-leucine) as a key building block in peptide synthesis and other areas of organic chemistry. This document outlines the strategic application of the Cbz protecting group, detailed experimental protocols for its introduction and removal, and quantitative data to inform synthetic planning.
Introduction to the Cbz Protecting Group Strategy
The Benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic synthesis, particularly in the assembly of peptides.[1] Introduced by Bergmann and Zervas, its utility lies in its stability under a variety of reaction conditions and its facile, selective removal.[2] The Cbz group is introduced by reacting an amine with benzyl chloroformate under basic conditions.[1]
N-Cbz-L-leucine is a derivative where the amino group of L-leucine is protected by the Cbz group. This protection strategy is crucial for preventing unwanted side reactions at the N-terminus during peptide bond formation, allowing for the controlled and sequential elongation of a peptide chain.[3] Its applications are extensive in the synthesis of complex peptides, including potential antitumor agents and peptidomimetics, making it a vital tool in drug discovery and development.[4]
A key advantage of the Cbz group is its orthogonality with other common amine protecting groups such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). The Cbz group is stable under the acidic conditions used to remove Boc groups and the basic conditions for Fmoc group cleavage, enabling selective deprotection in the synthesis of complex molecules.[2]
Physicochemical Properties of N-Cbz-L-leucine
| Property | Value | Reference |
| CAS Number | 2018-66-8 | [5] |
| Molecular Formula | C14H19NO4 | [5] |
| Molecular Weight | 265.30 g/mol | [5] |
| Appearance | Colorless to light yellow viscous liquid or weak solid | [4][6] |
| Solubility | Soluble in chloroform, DMSO, methanol, and other common organic solvents. Not miscible or difficult to mix in water. | [6] |
| Storage | 2-8°C | [6] |
Experimental Protocols
Protection of L-leucine with Benzyl Chloroformate (Cbz-Cl)
This protocol describes the N-protection of L-leucine using benzyl chloroformate under Schotten-Baumann conditions.
Materials:
-
L-leucine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
0.1 N Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-leucine in a 2:1 mixture of THF and water.
-
Add 2.0 equivalents of sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of benzyl chloroformate (Cbz-Cl) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Cbz-L-leucine.
-
Purify the product by silica gel column chromatography if necessary. A reported yield for this type of reaction is approximately 90%.
Deprotection of N-Cbz-L-leucine
The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis, which offers mild and clean reaction conditions. Alternative methods using strong acids are available for substrates that are not compatible with hydrogenation.
This protocol describes the removal of the Cbz group using palladium on carbon (Pd/C) as a catalyst and hydrogen gas.
Materials:
-
N-Cbz-L-leucine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2)
-
Celite
Procedure:
-
Dissolve N-Cbz-L-leucine in methanol.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol%).
-
Stir the mixture under an atmosphere of hydrogen gas (1 atm, balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected L-leucine.
This protocol is for the acidic cleavage of the Cbz group and is suitable for substrates that are sensitive to catalytic hydrogenation.
Materials:
-
N-Cbz-L-leucine
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether
Procedure:
-
Dissolve the N-Cbz-L-leucine in a 33% solution of HBr in acetic acid.
-
Stir the resulting mixture at room temperature for 20 minutes to a few hours, monitoring by TLC.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the L-leucine hydrobromide salt.
-
Isolate the precipitate by filtration or decantation.
-
Wash the solid with diethyl ether and dry under vacuum.
Quantitative Data
The efficiency of Cbz protection and deprotection can vary depending on the substrate and reaction conditions. The following tables provide a summary of representative yields.
Table 1: Yields of Cbz Protection of Various Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylalanine | NaHCO3 | THF/H2O | 0 | 20 | 90 |
| 1,2,3,6-tetrahydropyridine | NaOH | Water | 0 to RT | 3 | High |
| Various aliphatic amines | - | Water | RT | 0.03-0.17 | 90-96 |
| Various aromatic amines | - | Water | RT | 0.08-0.25 | 88-94 |
Table 2: Comparison of Cbz Deprotection Methods and Yields
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Catalytic Hydrogenolysis | 10% Pd/C, H2 (1 atm) | Methanol | Room Temp. | 1-4 h | ~95 |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium formate | Methanol | Room Temp. | 1-2 h | >90 |
| Acidic Cleavage | 33% HBr/AcOH | Acetic Acid | Room Temp. | 0.3-2 h | High |
| Lewis Acid Cleavage | AlCl3 | HFIP | Room Temp. | 0.5-3 h | 85-95 |
Visualized Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows in a protecting group strategy using N-Cbz-L-leucine.
Caption: Workflow for the N-protection of L-leucine using Cbz-Cl.
Caption: Decision-making workflow for Cbz deprotection.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Cas 2018-66-8,N-Cbz-L-Leucine | lookchem [lookchem.com]
- 5. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
Application Notes and Protocols for the Deprotection of the Cbz Group from Leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry due to its stability under various conditions. However, its efficient and selective removal is crucial for the successful synthesis of target molecules. This document provides detailed application notes and protocols for the deprotection of the Cbz group from N-Cbz-protected leucine, a common amino acid building block. The methods covered include catalytic hydrogenation, acid-mediated cleavage, and nucleophilic deprotection, offering a range of options to suit different substrate sensitivities and laboratory capabilities.
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes quantitative data for various Cbz deprotection methods, providing a basis for method selection based on desired yield, reaction time, and conditions.
| Deprotection Method | Reagents | Solvent(s) | Temperature | Reaction Time | Yield (%) | Key Advantages |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (gas) | Methanol | Room Temp. | 1 - 12 hours | High | Clean reaction, high yield, mild conditions.[1][2] |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Reflux | 1 - 4 hours | High | Avoids use of H₂ gas, rapid.[1] |
| Acid-Mediated Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 20 min - 1 hour | Generally High | Rapid deprotection, useful for substrates incompatible with hydrogenation.[1] |
| Lewis Acid-Mediated Cleavage | AlCl₃, HFIP | HFIP/CH₂Cl₂ | Room Temp. | 2 - 16 hours | High | Mild, good functional group tolerance.[3][4] |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | DMAc | 75 °C | 24 hours | Variable | Superior functional group tolerance, avoids metals and harsh acids.[1][3] |
Signaling Pathways and Logical Relationships
The choice of deprotection method is often dictated by the presence of other functional groups in the molecule. The following diagram illustrates a decision-making workflow for selecting an appropriate Cbz deprotection strategy.
Caption: Decision tree for selecting a Cbz deprotection method.
Experimental Protocols
Catalytic Hydrogenation with H₂ Gas
This is the most common and often cleanest method for Cbz deprotection.
Materials:
-
N-Cbz-Leucine
-
10% Palladium on carbon (Pd/C) catalyst (10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve N-Cbz-Leucine in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the flask and connect it to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected leucine.
Caption: Experimental workflow for catalytic hydrogenation.
Transfer Hydrogenation with Ammonium Formate
This method is an excellent alternative to using hydrogen gas, as it employs a solid hydrogen donor.
Materials:
-
N-Cbz-Leucine
-
10% Palladium on carbon (Pd/C) catalyst (10 mol%)
-
Ammonium formate (4-5 equivalents)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve N-Cbz-Leucine in methanol in a round-bottom flask.
-
Add ammonium formate to the solution.
-
Carefully add the 10% Pd/C catalyst.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[1]
-
Concentrate the filtrate under reduced pressure to yield the deprotected leucine.
Caption: Experimental workflow for transfer hydrogenation.
Acid-Mediated Cleavage with HBr in Acetic Acid
This is a rapid and effective method, particularly for substrates that are sensitive to hydrogenation.
Materials:
-
N-Cbz-Leucine
-
33% Hydrogen bromide (HBr) in acetic acid
-
Diethyl ether
Procedure:
-
Dissolve the N-Cbz-Leucine in 33% HBr in acetic acid in a flask at room temperature.
-
Stir the mixture and monitor the reaction by TLC (typically complete within 20 minutes to 1 hour).
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the leucine hydrobromide salt.[1]
-
Isolate the precipitate by filtration or decantation.
-
Wash the solid with diethyl ether and dry under vacuum to obtain the product as its hydrobromide salt.
Caption: Experimental workflow for acid-mediated cleavage.
Conclusion
The deprotection of the Cbz group from leucine can be achieved through several effective methods. The choice of method should be guided by the overall synthetic strategy, considering the presence of other functional groups and the desired scale of the reaction. For most applications, catalytic hydrogenation offers a clean and high-yielding approach. In cases where hydrogenation is not feasible, acid-mediated cleavage provides a rapid alternative. For highly sensitive substrates, the milder conditions of Lewis acid-mediated or nucleophilic deprotection may be more suitable. Careful consideration of the advantages and disadvantages of each protocol will enable researchers to select the optimal conditions for their specific needs.
References
Application Notes and Protocols for the Activation of N-[(Phenylmethoxy)carbonyl]-L-leucine for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(Phenylmethoxy)carbonyl]-L-leucine, commonly known as Cbz-L-leucine, is a critical building block in the synthesis of peptides and peptidomimetics. The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the amine terminus of L-leucine, enabling controlled and selective amide bond formation.[1] This document provides detailed application notes and experimental protocols for the activation of the carboxylic acid moiety of Cbz-L-leucine to facilitate its coupling with a primary or secondary amine, a fundamental step in peptide synthesis.
The successful formation of the peptide bond hinges on the efficient activation of the carboxyl group, making it more susceptible to nucleophilic attack by the amine component.[2] A variety of coupling reagents have been developed to achieve this transformation, each with its own advantages and disadvantages concerning reaction kinetics, yield, purity of the product, and the potential for side reactions such as racemization.[2] This guide will focus on three widely used classes of coupling reagents: carbodiimides (DCC and EDC), aminium/uronium salts (HATU), and the use of benzotriazole-based additives (HOBt) to enhance efficiency and suppress epimerization.[3]
Comparative Data on Coupling Reagent Performance
The choice of coupling reagent significantly impacts the outcome of the amide bond formation. While direct quantitative comparisons for Cbz-L-leucine are not always available in a single study, the following table summarizes the general performance characteristics of common coupling reagents based on published data for similar amino acids and peptide couplings.
| Coupling Reagent/Method | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| DCC/HOBt | 85-95 | Moderate | Low to Moderate | Cost-effective. The dicyclohexylurea (DCU) byproduct is poorly soluble and requires removal by filtration.[1] |
| EDC/HOBt | 85-95 | Moderate | Low to Moderate | The urea byproduct is water-soluble, simplifying purification.[3] Often used in aqueous media.[4] |
| HATU/Base (e.g., DIPEA) | >95 | Very Fast | Low | Highly efficient, especially for sterically hindered couplings.[5] The presence of HOAt in its structure accelerates the reaction and minimizes epimerization.[6] |
Experimental Protocols
The following are detailed protocols for the activation and coupling of Cbz-L-leucine using common reagents.
Protocol 1: DCC/HOBt Mediated Coupling
This protocol describes a standard procedure for the coupling of Cbz-L-leucine with an amine using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization.[3][7]
Materials:
-
This compound (Cbz-L-leucine)
-
Amine component (e.g., an amino acid ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole monohydrate (HOBt·H₂O)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cbz-L-leucine (1.0 equivalent) and HOBt·H₂O (1.1 equivalents) in the chosen anhydrous solvent.
-
Add the amine component (1.0 equivalent). If the amine is a hydrochloride salt, add DIPEA (2.0 equivalents) to the solution to neutralize the salt and act as a base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: HATU Mediated Coupling
This protocol details the use of HATU, a highly efficient uronium salt-based coupling reagent, for the formation of an amide bond with Cbz-L-leucine.[6]
Materials:
-
This compound (Cbz-L-leucine)
-
Amine component
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Ethyl acetate
-
1N HCl solution or saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve Cbz-L-leucine (1.0 equivalent) and HATU (1.0-1.5 equivalents) in the anhydrous solvent.[6]
-
Add DIPEA or TEA (2.0-5.0 equivalents) to the mixture.[6]
-
Stir the solution at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[6]
-
Add the amine component (1.0-1.2 equivalents) to the reaction mixture.[6]
-
Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction's progress by TLC or LC-MS.[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate.[6]
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product using flash column chromatography or recrystallization to obtain the pure amide.[6]
Protocol 3: EDC/NHS Mediated Coupling
This protocol describes a two-step coupling procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS) to form a more stable active ester intermediate, which is particularly useful in aqueous solutions.[4]
Materials:
-
This compound (Cbz-L-leucine)
-
Amine component
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
2-Mercaptoethanol (optional, for quenching)
-
Desalting column (optional)
Procedure:
-
Activation Step:
-
Quenching and/or Purification (Optional):
-
Coupling Step:
-
Adjust the pH of the activated Cbz-L-leucine solution to 7.2-8.0 with the Coupling Buffer.
-
Add the amine component (1.0 equivalent) to the activated Cbz-L-leucine solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Work-up and Purification:
-
The work-up procedure will depend on the nature of the product. For small molecules, an extractive work-up similar to Protocol 1 may be appropriate. For biomolecules, purification may involve dialysis or size-exclusion chromatography.
-
Visualizing the Activation and Coupling Process
Signaling Pathways and Experimental Workflows
Caption: General workflow for amide bond formation.
Caption: DCC/HOBt activation pathway.
Caption: HATU activation pathway.
Conclusion
The activation of this compound is a pivotal step in peptide synthesis. The choice of coupling reagent and reaction conditions should be tailored to the specific requirements of the synthesis, including the nature of the amine component, desired purity, and scale of the reaction. The protocols provided herein for DCC/HOBt, HATU, and EDC/NHS mediated couplings offer robust starting points for researchers. It is recommended to perform small-scale optimization experiments to determine the most suitable conditions for a particular application. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining the desired peptide product in high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. peptide.com [peptide.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of N-Cbz-L-leucine in Creating Peptidomimetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Cbz-L-leucine is a pivotal building block in the synthesis of peptidomimetics, compounds designed to mimic the structure and function of natural peptides.[1] The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom of L-leucine offers robust protection, enabling controlled and selective peptide bond formation, which is fundamental in the development of novel therapeutic agents, including potential antitumor agents and protease inhibitors.[1][2] These application notes provide detailed protocols and data for the use of N-Cbz-L-leucine in the creation of peptidomimetics, focusing on both solution-phase and solid-phase synthesis strategies.
Chemical Properties of N-Cbz-L-leucine
A thorough understanding of the physicochemical properties of N-Cbz-L-leucine is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 2018-66-8 |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| Appearance | Colorless to light yellow liquid or weak solid |
| Purity | Typically >98.0% |
| Solubility | Soluble in common organic solvents like Chloroform, DMSO, Methanol |
| Storage | 2-8°C |
[Table 1: Physicochemical properties of N-Cbz-L-leucine]
Section 1: Solution-Phase Synthesis of a Dipeptide Peptidomimetic
Solution-phase synthesis offers flexibility and is often used for the small-scale synthesis of peptidomimetics. The following protocol details the synthesis of a dipeptide peptidomimetic by coupling N-Cbz-L-leucine with a non-natural amino acid ester.
Experimental Protocol: Synthesis of Cbz-Leu-Aaa-OMe (Aaa = Non-natural Amino Acid)
Materials:
-
N-Cbz-L-leucine
-
Non-natural amino acid methyl ester hydrochloride (H-Aaa-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of N-Cbz-L-leucine:
-
Dissolve N-Cbz-L-leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Aaa-OMe·HCl (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add the solution of the non-natural amino acid ester to the activated N-Cbz-L-leucine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure dipeptide peptidomimetic.
-
Logical Workflow for Solution-Phase Synthesis
Caption: Workflow for the solution-phase synthesis of a dipeptide peptidomimetic.
Section 2: Solid-Phase Synthesis of a Peptidomimetic
Solid-phase peptide synthesis (SPPS) is a highly efficient method for the synthesis of longer peptides and peptidomimetics, allowing for easy purification by simple filtration and washing steps.[3]
Experimental Protocol: Fmoc/tBu-based SPPS of a Peptidomimetic
Materials:
-
Fmoc-Rink Amide resin
-
N-Cbz-L-leucine
-
Fmoc-protected amino acids (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq) with HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF and DCM. Repeat steps 1 and 2 for each subsequent amino acid in the sequence.
-
-
N-Cbz-L-leucine Coupling:
-
For the final coupling step, use N-Cbz-L-leucine instead of an Fmoc-protected amino acid. The activation and coupling procedure remains the same.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptidomimetic from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptidomimetic by adding cold diethyl ether.
-
Centrifuge to pellet the product, wash with cold ether, and dry.
-
-
Purification:
-
Purify the crude peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflow for Solid-Phase Synthesis
Caption: Workflow for the solid-phase synthesis of a peptidomimetic.
Section 3: Application in Protease Inhibitor Design
Peptidomimetics derived from N-Cbz-L-leucine are extensively explored as inhibitors of various proteases, which are key targets in many diseases. For instance, peptidomimetics have been designed as inhibitors for SARS-CoV-2 3CL protease and HIV protease.[2][4]
Example Signaling Pathway: Inhibition of Viral Polyprotein Processing
Many viruses, such as HIV and SARS-CoV-2, rely on proteases to cleave large viral polyproteins into functional individual proteins essential for viral replication. Peptidomimetic inhibitors can block this process.
Caption: Inhibition of viral polyprotein processing by a peptidomimetic inhibitor.
Quantitative Data: Biological Activity of Peptidomimetic Inhibitors
The efficacy of synthesized peptidomimetics is quantified by their inhibitory activity against the target enzyme and their antiviral activity in cell-based assays.
| Compound ID | Target Protease | IC₅₀ (nM) | Antiviral EC₅₀ (nM) |
| 1a | SARS-CoV-2 3CLpro | 18.06 | 313.0 |
| 2b | SARS-CoV-2 3CLpro | 22.42 | 170.2 |
[Table 2: Biological activity of peptidomimetic SARS-CoV-2 3CLpro inhibitors. Data extracted from a study on covalent peptidomimetic inhibitors.][2]
| Compound ID | Target Protease | IC₅₀ (nM) |
| 11b | SARS-CoV-2 3CLpro | 110 |
| 11e | SARS-CoV-2 3CLpro | 868 |
[Table 3: Enzymatic potency of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors. Data extracted from a study on peptidomimetic benzothiazolyl ketones.][5]
Conclusion
N-Cbz-L-leucine is a versatile and indispensable reagent for the synthesis of a wide array of peptidomimetics. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. The robust nature of the Cbz protecting group, coupled with well-established solution-phase and solid-phase synthesis methodologies, enables the efficient creation of novel peptidomimetic candidates with significant therapeutic potential. The successful application of these molecules as potent protease inhibitors underscores the importance of N-Cbz-L-leucine in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-[(Phenylmethoxy)carbonyl]-L-leucine in the Synthesis of Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of N-[(Phenylmethoxy)carbonyl]-L-leucine (Z-L-leucine), a key building block in the synthesis of potential antitumor agents. The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the amine in L-leucine, enabling controlled peptide bond formation, a critical step in the development of complex peptide-based therapeutics.
Peptide-based drugs are a growing class of therapeutics with advantages such as high target specificity and low toxicity. N-Cbz-L-leucine is a valuable starting material for creating these peptides and peptidomimetics. This document will focus on the synthesis and in-vitro evaluation of N-terminal protected L-leucine-L-tryptophan dipeptides as a practical example of the application of N-Cbz-L-leucine in anticancer drug discovery. These dipeptides have been shown to exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis.
Data Presentation: In-vitro Cytotoxicity of L-leucine-L-tryptophan Dipeptides
The following table summarizes the 50% inhibitory concentration (IC50) values of synthesized N-terminal protected L-leucine-L-tryptophan dipeptides against three human cancer cell lines: lung carcinoma (A549), colon cancer (HCT116), and breast cancer (MCF-7).
| Compound | A549 (μM) | HCT116 (μM) | MCF-7 (μM) |
| N-Cbz-L-leucyl-L-tryptophan methyl ester | 25.3 | 29.7 | 33.4 |
| N-Cbz-L-leucyl-L-tryptophan ethyl ester | 28.1 | 32.5 | 36.8 |
| N-Cbz-L-leucyl-L-tryptophan isopropyl ester | 30.2 | 35.1 | 39.5 |
| N-Cbz-L-leucyl-L-tryptophan benzyl ester | 22.7 | 26.4 | 30.1 |
Data is representative of typical results for such compounds and is modeled for illustrative purposes based on preliminary findings in the field.
Experimental Protocols
Synthesis of N-Cbz-L-leucyl-L-tryptophan Dipeptide Esters
This protocol describes a general procedure for the synthesis of N-terminal protected dipeptide esters using N-Cbz-L-leucine and various L-tryptophan esters, employing dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound (N-Cbz-L-leucine)
-
L-tryptophan methyl ester hydrochloride (or other simple alkyl/benzyl esters)
-
Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Preparation of L-tryptophan ester: To a solution of the L-tryptophan ester hydrochloride (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add triethylamine (1.1 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C to neutralize the hydrochloride salt.
-
Activation of N-Cbz-L-leucine: In a separate flask, dissolve N-Cbz-L-leucine (1.0 mmol) and HOBt (1.0 mmol) in anhydrous DCM (10 mL) and a minimum amount of DMF to ensure solubility. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the solution from step 2, add DCC (1.1 mmol) dissolved in a small amount of anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir this activation mixture at 0 °C for 30 minutes.
-
Addition of Tryptophan Ester: Add the neutralized L-tryptophan ester solution from step 1 to the activation mixture from step 3. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to yield the pure N-Cbz-L-leucyl-L-tryptophan ester.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.
In-vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized dipeptide compounds
-
Human cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized dipeptides in DMSO. Make serial dilutions in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.
Visualizations
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: N-Cbz-L-leucine Solubility in Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-Cbz-L-leucine in their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is N-Cbz-L-leucine and in which solvents is it generally soluble?
A1: N-Cbz-L-leucine is a derivative of the amino acid L-leucine with a benzyloxycarbonyl (Cbz or Z) protecting group on the amine. This protection is common in peptide synthesis.[1] It is generally a colorless to light yellow viscous liquid or a weak solid.[1][2] N-Cbz-L-leucine is soluble in a range of organic solvents, including chloroform, dichloromethane (DCM), ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and methanol.[3][4][5] It is considered immiscible or difficult to mix with water.[2][3][4]
Q2: Why am I observing precipitation of N-Cbz-L-leucine at the start of my reaction?
A2: Precipitation at the beginning of a reaction, even in a solvent in which N-Cbz-L-leucine is known to be soluble, can occur due to several factors:
-
Concentration: The concentration of N-Cbz-L-leucine may have exceeded its solubility limit in the specific solvent at the reaction temperature.
-
Temperature: Solubility is temperature-dependent. If you are running your reaction at a reduced temperature (e.g., 0 °C for a coupling reaction), the solubility will be lower than at room temperature.
-
Solvent Purity: The presence of impurities or water in your solvent can decrease the solubility of N-Cbz-L-leucine.
Q3: Can the other reagents in my reaction mixture affect the solubility of N-Cbz-L-leucine?
A3: Yes, other components in your reaction mixture can significantly impact the solubility of N-Cbz-L-leucine. For example, the addition of a base (like triethylamine or diisopropylethylamine) to form the carboxylate salt can alter its solubility profile. Similarly, the presence of other protected amino acids or coupling reagents can change the overall polarity of the reaction medium, potentially leading to precipitation.
Q4: My reaction seems to proceed, but I see a precipitate forming over time. What could be the cause?
A4: Precipitation during the course of a reaction can be due to:
-
Product Insolubility: The product you are forming (e.g., a dipeptide) may be less soluble in the reaction solvent than the starting materials.
-
Byproduct Formation: Some coupling reagents, like dicyclohexylcarbodiimide (DCC), produce byproducts (dicyclohexylurea, DCU) that are insoluble in many common reaction solvents and will precipitate as the reaction progresses.[6]
-
Changes in the Reaction Medium: As the reaction consumes starting materials and forms products, the overall composition and polarity of the solvent mixture can change, leading to the precipitation of one or more components.
Troubleshooting Guide
Solubility Data for N-Cbz-L-leucine
| Solvent | Qualitative Solubility | Notes |
| Dimethylformamide (DMF) | High | A common solvent for peptide synthesis. |
| Dichloromethane (DCM) | High | Often used for peptide coupling reactions. |
| Chloroform | High | A good solvent for N-Cbz-L-leucine.[4] |
| Dimethyl Sulfoxide (DMSO) | High | Can be used, but its high boiling point can make removal difficult.[3][4] |
| Acetone | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Methanol | Soluble | [3][4] |
| Water | Low / Immiscible | [2][3][4] |
| Diethyl Ether | Low | Can be used as an anti-solvent for precipitation. |
| Hexanes / Pentane | Low | Can be used as an anti-solvent for precipitation. |
Strategies to Improve Solubility
If you are facing solubility issues with N-Cbz-L-leucine, consider the following troubleshooting steps:
| Issue | Recommended Action |
| Precipitation at the start of the reaction | 1. Solvent Selection: Choose a solvent with higher solubilizing power, such as DMF or NMP. 2. Co-solvent System: Use a mixture of solvents. For example, adding a small amount of DMF to a DCM reaction mixture can improve solubility. 3. Gentle Warming: Gently warm the mixture to aid dissolution before starting the reaction. Be cautious not to exceed temperatures that could cause degradation of your starting materials or reagents.[7] 4. Concentration Adjustment: Start with a more dilute reaction mixture. |
| Precipitation during the reaction | 1. Monitor the Reaction: Use techniques like TLC or LC-MS to determine if the precipitate is your desired product, a byproduct, or unreacted starting material. 2. Add a Co-solvent: If the product is precipitating, you may need to add a co-solvent in which the product is more soluble as the reaction progresses. 3. Filter If Byproduct: If the precipitate is a known insoluble byproduct (e.g., DCU), it can often be filtered off at the end of the reaction. |
| Difficulty dissolving for workup | 1. Solvent Choice for Extraction: During aqueous workup, ensure you are using an organic solvent in which your product is highly soluble. 2. Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to ensure complete transfer of your product. 3. Address Emulsions: If an emulsion forms, adding brine (saturated aqueous NaCl solution) can help to break it. |
Experimental Protocols
Peptide Coupling Reaction: Synthesis of Cbz-Leu-Gly-OMe
This protocol describes a standard peptide coupling reaction to form the dipeptide Cbz-Leu-Gly-OMe using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
N-Cbz-L-leucine
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF) (if needed as a co-solvent)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl (aq))
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolution of Starting Materials:
-
In a round-bottom flask, dissolve N-Cbz-L-leucine (1.0 eq) and HOBt (1.1 eq) in DCM (e.g., 10 mL per mmol of N-Cbz-L-leucine).
-
In a separate flask, suspend Glycine methyl ester hydrochloride (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir until the solid dissolves.
-
-
Coupling Reaction:
-
Add the solution of glycine methyl ester to the solution of N-Cbz-L-leucine and HOBt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Troubleshooting Solubility During Reaction:
-
If precipitation is observed upon cooling or addition of reagents, add a small amount of DMF (e.g., 10-20% of the total volume) to aid solubility.
-
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Visual Troubleshooting Guide
The following diagram illustrates a decision-making workflow for addressing solubility issues with N-Cbz-L-leucine.
References
preventing side reactions during Cbz-L-leucine coupling
Welcome to the Technical Support Center for Cbz-L-leucine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the synthesis of peptides incorporating N-benzyloxycarbonyl-L-leucine (Cbz-L-leucine).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the coupling of Cbz-L-leucine?
The primary side reactions encountered during Cbz-L-leucine coupling are racemization (epimerization) of the chiral center and the formation of urethane byproducts. Racemization leads to the loss of stereochemical purity in the final peptide, while urethane formation consumes the activated Cbz-L-leucine, reducing the yield of the desired product.
Q2: How does racemization occur and how can it be minimized?
Racemization of Cbz-L-leucine typically proceeds through the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxyl group is activated by a coupling reagent, making the α-proton more acidic and susceptible to abstraction by a base. The resulting planar oxazolone can then be attacked by the amine component from either face, leading to a mixture of L and D isomers in the final peptide.
To minimize racemization:
-
Choice of Coupling Reagent and Additives: Utilize coupling reagents known for low racemization rates, such as aminium/uronium salts like HATU, in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2] These additives react with the activated Cbz-L-leucine to form active esters that are less prone to oxazolone formation.
-
Base Selection: Employ sterically hindered and weaker bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases. Use the minimum effective amount of base.
-
Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C) to reduce the rate of oxazolone formation.[3]
-
Pre-activation Time: Keep the time between the activation of Cbz-L-leucine and the addition of the amine component as short as possible.
Q3: What is urethane formation and how can it be prevented?
Urethane formation is a side reaction particularly relevant when using the mixed anhydride method for coupling. In this method, Cbz-L-leucine is reacted with an alkyl chloroformate to form a mixed anhydride. This anhydride has two electrophilic carbonyl centers. While the desired reaction is the attack of the amine component at the amino acid carbonyl, a competing reaction can occur where the amine attacks the carbonate carbonyl, leading to the formation of a stable urethane byproduct and reducing the yield of the desired peptide.
To prevent urethane formation:
-
Use of Specific Amines and Solvents: The choice of tertiary amine and solvent can significantly impact the extent of urethane formation. For instance, using N-methylpiperidine in dichloromethane has been shown to minimize this side reaction.
-
Temperature: Performing the reaction at low temperatures can help to control the reactivity and favor the desired peptide bond formation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Peptide | Incomplete Coupling: Steric hindrance of the leucine side chain or aggregation of the peptide chain can lead to incomplete reactions. | - Use a more potent coupling reagent like HATU. - Increase the reaction time or perform a double coupling. - Switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP). |
| Urethane Byproduct Formation (Mixed Anhydride Method): The amine component is attacking the wrong carbonyl group of the mixed anhydride. | - Use N-methylpiperidine as the base in dichloromethane. - Maintain a low reaction temperature (e.g., -15 °C). | |
| N-acylurea Formation (Carbodiimide Method): The activated O-acylisourea intermediate rearranges to a stable N-acylurea. | - Add HOBt or HOAt to the reaction mixture to trap the O-acylisourea as a more reactive and stable active ester. - Keep the reaction temperature low.[3] | |
| Presence of Diastereomeric Impurities | Racemization: Formation of the D-leucine enantiomer during coupling. | - See FAQ Q2 for detailed strategies to minimize racemization. - Use a coupling cocktail known for low racemization, such as COMU with 2,6-lutidine.[4] |
| Difficulty in Purification | Insoluble Byproducts: Dicyclohexylurea (DCU) byproduct from DCC coupling is often insoluble and difficult to remove. | - Use a carbodiimide that forms a soluble urea byproduct, such as diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] |
Quantitative Data Summary
The choice of coupling method significantly impacts the yield and stereochemical purity of the resulting peptide. The following table provides a summary of expected outcomes for different coupling strategies with Cbz-L-leucine.
| Coupling Method | Coupling Reagent/Additives | Base | Typical Yield (%) | Epimerization Level | Key Considerations |
| Carbodiimide | DCC/HOBt | NMM | 85-95% | Low | DCU byproduct is insoluble. |
| Carbodiimide | EDC/HOBt | DIPEA | 80-90% | Low | EDC and its urea byproduct are water-soluble, simplifying workup.[2] |
| Aminium/Uronium Salt | HATU/HOAt | DIPEA/Collidine | >95% | Very Low | Highly efficient and rapid coupling.[2] |
| Mixed Anhydride | Isobutyl Chloroformate | N-methylmorpholine | 70-85% | Low to Moderate | Risk of urethane byproduct formation.[5] |
| Phosphonium Salt | PyBOP/HOBt | DIPEA | >90% | Low | Byproducts are generally less hazardous than those from BOP. |
Note: Yields and epimerization levels are approximate and can vary depending on the specific reaction conditions and the coupling partner.
Experimental Protocols
Protocol 1: Cbz-L-leucine Coupling using HATU
This protocol describes a general procedure for the coupling of Cbz-L-leucine to an amine component using HATU.
Materials:
-
Cbz-L-leucine
-
Amine component (e.g., an amino acid ester hydrochloride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve Cbz-L-leucine (1.0 equivalent) and the amine component (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Cbz-L-leucine Coupling using the Mixed Anhydride Method
This protocol outlines the coupling of Cbz-L-leucine using the mixed anhydride method, with precautions to minimize urethane byproduct formation.
Materials:
-
Cbz-L-leucine
-
Amine component (e.g., an amino acid ester)
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve Cbz-L-leucine (1.0 equivalent) in anhydrous THF in a reaction vessel and cool the solution to -15 °C in a dry ice/acetone bath.[5]
-
Add N-methylmorpholine (1.0 equivalent) dropwise while maintaining the temperature at -15 °C.[5]
-
Add isobutyl chloroformate (1.0 equivalent) dropwise, ensuring the temperature does not rise above -15 °C. Stir the mixture for 10-15 minutes to form the mixed anhydride.
-
In a separate flask, dissolve the amine component (1.0 equivalent) in cold, anhydrous THF.
-
Add the solution of the amine component to the mixed anhydride solution dropwise at -15 °C.
-
Allow the reaction to stir at -15 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Filter the reaction mixture to remove the N-methylmorpholine hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify the product by flash column chromatography.
Visualizing Side Reaction Mechanisms
To better understand and prevent side reactions, it is crucial to visualize their chemical pathways.
Caption: Mechanism of racemization via oxazolone formation.
Caption: Urethane byproduct formation in mixed anhydride coupling.
Caption: General experimental workflow for Cbz-L-leucine coupling.
References
Technical Support Center: Optimizing Deprotection of N-Cbz-L-leucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deprotection of N-Cbz-L-leucine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of N-Cbz-L-leucine?
The most prevalent methods for removing the Carboxybenzyl (Cbz) protecting group from N-Cbz-L-leucine are:
-
Catalytic Hydrogenation: This classic method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), in the presence of hydrogen gas (H₂). It is known for its clean conversion and high yields.
-
Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method employs a hydrogen donor in the presence of a palladium catalyst. Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[1][2][3]
-
Acid-Catalyzed Cleavage: This approach utilizes strong acids to cleave the Cbz group. A common reagent for this is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[4][5][6]
Q2: My catalytic hydrogenation of N-Cbz-L-leucine is slow or incomplete. What are the possible reasons?
Several factors can contribute to a sluggish or incomplete reaction:
-
Catalyst Inactivity: The palladium catalyst may be old, have reduced activity, or have been improperly handled. Using a fresh batch of catalyst is often a simple solution. For more challenging deprotections, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be considered.
-
Catalyst Poisoning: The presence of sulfur-containing compounds (e.g., from upstream reagents or certain amino acid side chains like methionine) can poison the palladium catalyst, rendering it inactive.[7]
-
Poor Solubility: If the N-Cbz-L-leucine is not fully dissolved in the reaction solvent, its access to the catalyst surface will be limited, slowing down the reaction.
-
Insufficient Hydrogen Pressure: For reactions run under a hydrogen atmosphere, inadequate pressure can lead to slow reaction rates. While a balloon of hydrogen is often sufficient for many reactions, some may require higher pressures in a dedicated hydrogenation apparatus.[8]
-
Product Inhibition: The newly formed L-leucine can sometimes coordinate with the palladium catalyst, leading to a decrease in its activity.
Q3: Can I selectively deprotect the Cbz group in the presence of other sensitive functional groups?
Yes, selective deprotection is possible, and the choice of method is crucial.
-
Catalytic transfer hydrogenation is often milder than using hydrogen gas and can offer better selectivity.[1][2]
-
Acid-catalyzed cleavage with HBr/AcOH is a good option if the molecule contains groups that are sensitive to reduction, such as double or triple bonds. However, it is not suitable for substrates with acid-labile protecting groups.
Q4: What are the typical byproducts of N-Cbz deprotection?
-
Catalytic Hydrogenation/Transfer Hydrogenation: The primary byproducts are toluene and carbon dioxide, which are generally easy to remove.
-
Acid-Catalyzed Cleavage (HBr/AcOH): The main byproduct is benzyl bromide.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection (Catalytic Hydrogenation) | Catalyst deactivation | Use a fresh batch of catalyst. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). |
| Catalyst poisoning by sulfur | If sulfur-containing compounds are present, increase the catalyst loading or switch to a non-hydrogenation method like acid-catalyzed cleavage.[7] | |
| Poor substrate solubility | Try a different solvent or a solvent mixture to improve solubility (e.g., MeOH, EtOH, EtOAc, or mixtures thereof). | |
| Insufficient hydrogen pressure | Ensure a proper hydrogen supply. For stubborn reactions, consider using a Parr hydrogenator for higher pressures.[8] | |
| Product inhibition | Add a small amount of a weak acid like acetic acid to the reaction mixture to protonate the product amine and prevent it from binding to the catalyst.[9] | |
| Reaction stalls or is very slow (Transfer Hydrogenation) | Inefficient hydrogen donor | Ensure the hydrogen donor (e.g., ammonium formate) is fresh and used in sufficient excess (typically 4-5 equivalents). |
| Catalyst deactivation | Similar to catalytic hydrogenation, ensure the catalyst is active and not poisoned. | |
| Low Yield (Acid-Catalyzed Cleavage) | Incomplete reaction | Increase the reaction time or the concentration of HBr in acetic acid. Monitor the reaction closely by TLC or LC-MS. |
| Side reactions | Ensure the reaction is performed at the recommended temperature (usually room temperature) to minimize potential side reactions. | |
| Formation of unexpected byproducts | Over-reduction of other functional groups (Catalytic Hydrogenation) | Use a milder method like catalytic transfer hydrogenation or switch to an orthogonal method like acid-catalyzed cleavage. |
| Acetylation of the product amine (when using AcOH as solvent) | This is a known issue with some acid-catalyzed deprotections, especially at elevated temperatures. If observed, purify the product carefully or consider a different deprotection strategy.[10] |
Data Presentation: Comparison of Deprotection Conditions
The following tables summarize quantitative data for various deprotection methods for N-Cbz-L-leucine and related substrates. Note that reaction conditions and yields can be highly substrate-dependent.
Table 1: Catalytic Hydrogenation of N-Cbz Protected Amines
| Catalyst | Substrate | Solvent | H₂ Pressure | Time | Yield (%) | Reference |
| 10% Pd/C | Generic Cbz-amine | EtOH/EtOAc (1:1) | 1 atm | 72 h | 99 | [8] |
| 10% Pd/C | Generic Cbz-amine | EtOAc | 3.0 kg/cm ² | Overnight | 92 | [8] |
| 10% Pd/C | Generic Cbz-amine | MeOH | 40 psi | - | 65 | [8] |
| 5% Pd/C | Generic Cbz-amine | MeOH | 1 atm | 3 h | - | [8] |
Table 2: Catalytic Transfer Hydrogenation of N-Cbz Protected Amines
| Catalyst | Hydrogen Donor | Substrate | Solvent | Time | Yield (%) | Reference |
| 10% Pd/C | Ammonium Formate | Cbz-L-Leucine | - | - | 100 | [2] |
| 10% Pd/C | Ammonium Formate | Various Cbz-amino acids | MeOH or DMF | 2 h | Quantitative | [1] |
| 10% Pd/C | 1,4-Cyclohexadiene | Z-D-Leu-peptide-resin | THF | 12-24 h | - | [11] |
| Pd/C | Ammonium Formate | N-Benzyl derivatives | MeOH | 10 min | 83-95 | [12] |
Table 3: Acid-Catalyzed Cleavage of Cbz Groups
| Reagent | Substrate | Time | Yield (%) | Reference |
| 33% HBr in AcOH | Generic Cbz-protected peptide | 60-90 min | - | [6] |
| HBr in TFA | Peptide on MBHA-resin | - | - | [5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using 10% Pd/C and H₂
-
Dissolution: Dissolve N-Cbz-L-leucine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Hydrogenation: Secure a hydrogen balloon to the flask via a three-way stopcock. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude L-leucine. Further purification can be achieved by recrystallization or chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Dissolution: Dissolve N-Cbz-L-leucine in methanol or ethanol in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. To remove excess ammonium formate, the residue can be taken up in an organic solvent and washed with a saturated sodium chloride solution. Dry the organic layer and concentrate to yield the deprotected L-leucine.[1]
Protocol 3: Acid-Catalyzed Cleavage using HBr in Acetic Acid
-
Reaction Setup: Dissolve N-Cbz-L-leucine in a solution of 33% HBr in acetic acid in a round-bottom flask.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to a few hours.
-
Precipitation: Upon completion, add diethyl ether to the reaction mixture to precipitate the L-leucine hydrobromide salt.
-
Isolation: Collect the precipitate by filtration, wash it with diethyl ether, and dry it under vacuum.
Visualizing Workflows
Deprotection Workflow
Caption: General workflow for the deprotection of N-Cbz-L-leucine.
Troubleshooting Logic for Incomplete Catalytic Hydrogenation
Caption: Troubleshooting decision tree for incomplete catalytic hydrogenation.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7495072B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid - Google Patents [patents.google.com]
- 5. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 9. greentech.fr [greentech.fr]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
Technical Support Center: Troubleshooting Incomplete Coupling of Z-L-Leucine in SPPS
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Z-L-Leucine during Solid-Phase Peptide Synthesis (SPPS). The following questions and answers address common issues and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete coupling of Z-L-Leucine?
Incomplete coupling of Z-L-Leucine in SPPS can be attributed to several factors, often related to its structure and the conditions of the synthesis:
-
Steric Hindrance: The bulky isobutyl side chain of leucine, combined with the N-terminal benzyloxycarbonyl (Z) protecting group, can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain.[1][2] This is a primary reason for sluggish or incomplete reactions.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin support. This aggregation can render the N-terminal amine inaccessible to the incoming activated Z-L-Leucine.[1][2]
-
Poor Resin Solvation: Proper swelling of the resin is critical for the diffusion of reagents.[1] Inadequate solvation can limit the accessibility of the reactive sites on the resin-bound peptide.[1][3]
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance associated with Z-L-Leucine.[2] Additionally, the presence of moisture can deactivate the activated amino acid.[2]
Q2: How can I detect if the coupling of Z-L-Leucine is incomplete?
Several methods can be used to monitor the progress of the coupling reaction:
-
Kaiser Test (Ninhydrin Test): This is the most common qualitative method used to detect the presence of free primary amines on the resin.[1][4][5] A positive result (blue or purple beads) indicates that the coupling is incomplete.[1] A negative result (yellow or colorless beads) suggests a complete reaction.[1][4]
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: An alternative colorimetric test to detect free amines.[5]
-
Chloranil Test: Another qualitative test for monitoring coupling completion.[5]
-
HPLC and Mass Spectrometry (MS) Analysis: For a definitive assessment, a small amount of the peptide can be cleaved from the resin and analyzed. The presence of deletion sequences (peptides missing the leucine residue) in the mass spectrum or a complex chromatogram in the HPLC analysis confirms incomplete coupling.
Q3: What immediate actions can I take if I detect an incomplete coupling?
If a monitoring test indicates that the coupling of Z-L-Leucine is incomplete, you can take the following steps:
-
Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of activated Z-L-Leucine.[2][6] This is often sufficient to drive the reaction to completion.
-
Extend the Reaction Time: Increasing the coupling time can allow the reaction to proceed further, especially when steric hindrance is a factor.[2]
-
Increase Reagent Equivalents: Using a higher excess of the activated Z-L-Leucine and coupling reagent can also help to improve the coupling efficiency.[7]
If these immediate steps do not resolve the issue, further optimization of the protocol may be necessary.
Troubleshooting & Optimization
Issue: Persistent Incomplete Coupling of Z-L-Leucine
If you continue to experience incomplete coupling despite initial troubleshooting, consider the following more advanced strategies:
Strategy 1: Enhance Coupling Reagent Reactivity
The choice of coupling reagent is critical when dealing with sterically hindered amino acids. If you are using a standard carbodiimide like DIC, switching to a more potent activating agent may be necessary.
-
Uronium/Aminium Reagents: Reagents such as HBTU, HATU, and HCTU are generally more reactive and effective for difficult couplings.[7][8]
-
Phosphonium Reagents: Reagents like PyBOP and PyAOP are also highly effective, particularly for hindered couplings.[2][9]
| Coupling Reagent Class | Examples | General Reactivity | Notes |
| Carbodiimides | DIC, DCC | Standard | Often require an additive like HOBt to reduce racemization.[9] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | High | Fast reaction times; HATU is particularly effective for hindered residues.[8][9] |
| Phosphonium Salts | PyBOP, PyAOP | High | Very effective for sterically hindered couplings.[8][9] |
Strategy 2: Optimize Reaction Conditions
Adjusting the reaction environment can significantly impact coupling efficiency.
-
Elevate the Temperature: Cautiously increasing the reaction temperature to 30-50°C can improve the reaction rate for difficult couplings.[2][7] However, be aware that higher temperatures can increase the risk of racemization.[2]
-
Solvent Choice: The solvent plays a crucial role in resin swelling and reagent solubility.
-
DMF (Dimethylformamide): A commonly used and effective solvent for SPPS that provides good resin solvation.[3][10]
-
NMP (N-Methyl-2-pyrrolidone): Can be superior to DMF for dissolving some protected amino acids and for improving solvation, though it is more viscous and costly.[10][11]
-
Co-solvents: In some cases, adding a co-solvent like DCM (Dichloromethane) can help to reduce peptide aggregation.[2]
-
Strategy 3: Address Peptide Aggregation
For longer peptides or sequences prone to aggregation, specific measures may be required.
-
Chaotropic Salts: The addition of chaotropic salts, such as LiCl (e.g., 0.5 M), to the coupling reaction can help to disrupt secondary structures and improve solvation.[2]
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling
This protocol is used to qualitatively assess the presence of free primary amines on the resin.
-
Sample Preparation: Collect a small sample of resin beads (approximately 5-10 mg) in a small test tube.
-
Washing: Wash the resin beads thoroughly with DMF and then ethanol to remove any residual reagents.[7]
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:[1]
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 2% (v/v) of 0.001M aqueous KCN in pyridine.
-
-
Heating: Heat the test tube at 100-120°C for 5 minutes.[1][7]
-
Observation: Observe the color of the beads and the solution.
Protocol 2: Double Coupling Procedure
This procedure is performed if the Kaiser test indicates incomplete coupling.
-
Wash: After the initial coupling reaction, drain the coupling solution and wash the resin thoroughly with DMF (3 times).
-
Prepare Fresh Reagents: Prepare a fresh solution of activated Z-L-Leucine using your chosen coupling reagent and solvent.
-
Second Coupling: Add the freshly prepared and activated amino acid solution to the peptide-resin.
-
React: Agitate the reaction mixture at room temperature for the recommended time (e.g., 1-2 hours, or longer for difficult couplings).[7]
-
Wash: Drain the coupling solution and wash the resin with DMF (3 times).[7]
-
Monitor: Perform another Kaiser test to verify the completion of the reaction.[7] If the test is negative, proceed to the next deprotection step. If it remains positive, consider capping the unreacted amines.
Visual Guides
Caption: Troubleshooting workflow for incomplete Z-L-Leucine coupling.
Caption: Logical relationships of factors affecting coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Cbz-L-leucine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Cbz-L-leucine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude N-Cbz-L-leucine products?
A1: Common impurities can include unreacted L-leucine, residual benzyl chloroformate, and byproducts from the protection reaction. In the context of peptide synthesis, impurities could also consist of deletion or truncated peptide sequences.[1]
Q2: What is the typical appearance and solubility of N-Cbz-L-leucine?
A2: N-Cbz-L-leucine can present as a colorless to light yellow viscous liquid or a weak solid.[2][3] It is generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and methanol, but it is not miscible or is difficult to mix with water.[3]
Q3: What is a typical purity level for commercially available N-Cbz-L-leucine?
A3: Reputable suppliers often guarantee a purity of above 98.0%.[2]
Q4: Can I use normal-phase chromatography to purify protected peptides like N-Cbz-L-leucine derivatives?
A4: Yes, normal-phase chromatography using silica gel can be a viable option, especially for protected peptides that have limited solubility in the aqueous solutions used in reversed-phase chromatography.[4]
Troubleshooting Guides
Recrystallization
Q5: My N-Cbz-L-leucine derivative is not crystallizing, what should I do?
A5: If crystals do not form, it is likely that too much solvent was used. Try boiling off a portion of the solvent to increase the concentration of your compound and then cool the solution again.[5] If this fails, you can remove the solvent by rotary evaporation and attempt the recrystallization with a different solvent system.[5]
Q6: My product is "oiling out" instead of forming crystals. How can I fix this?
A6: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To resolve this, return the solution to the heat source and add more of the "soluble solvent" to keep the compound dissolved longer as it cools.[5] If you are using a mixed solvent system, add more of the solvent in which your compound is more soluble.
Q7: The recrystallization yield is very low. What are the possible reasons and solutions?
A7: A low yield can result from using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor.[5] To check this, you can evaporate a small amount of the filtrate; a large residue indicates substantial product loss. You can try to recover more product by concentrating the mother liquor and cooling it again. Also, ensure you are using the minimal amount of hot solvent necessary for dissolution.
Column Chromatography
Q8: I'm seeing peak tailing in the HPLC analysis of my N-Cbz-L-leucine derivative. What could be the cause?
A8: Peak tailing for compounds with amine groups, even when protected, can be due to secondary interactions with residual silanol groups on the silica-based stationary phase.[6] Other causes include improper mobile phase pH, column overload, or column degradation.[6]
Q9: How can I reduce peak tailing in my HPLC separation?
A9: To mitigate peak tailing, you can adjust the mobile phase pH to be further from the pKa of your compound. Adding a competing base, like triethylamine (TEA), to the mobile phase can also block the active silanol sites.[6] Ensure you are not overloading the column by injecting a smaller volume or a more dilute sample.[6]
Q10: My compound is not eluting from the silica gel column. What should I do?
A10: This could be due to several factors. Your compound may have decomposed on the silica gel, or you might be using an incorrect solvent system.[7] First, double-check the solvent composition. If that is correct, your compound might be too polar for the chosen eluent. In that case, gradually increase the polarity of your mobile phase.[7] It is also possible the compound eluted very quickly in the solvent front; check the initial fractions.[7]
Data Presentation
| Purification Method | Typical Purity | Common Solvents/Mobile Phases | Advantages | Disadvantages |
| Recrystallization | >98% | Ethyl acetate/Hexane, Chloroform | Simple, cost-effective for large scales. | Can have lower yields, may not remove closely related impurities. |
| Silica Gel Flash Chromatography | >99% | Gradients of Ethyl acetate in Hexane or Dichloromethane in Methanol | Good for removing a wide range of impurities, scalable. | Can be time-consuming, potential for product decomposition on silica.[7] |
| Reversed-Phase HPLC (RP-HPLC) | >99% | Water/Acetonitrile with 0.1% TFA | High resolution, excellent for final polishing. | Can be expensive for large quantities, requires specialized equipment.[1][] |
Experimental Protocols
Protocol 1: Recrystallization of N-Cbz-L-leucine
-
Dissolution: In an Erlenmeyer flask, dissolve the crude N-Cbz-L-leucine in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add a solvent in which the compound is poorly soluble (e.g., hexane) at an elevated temperature until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold, poor solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Flash Chromatography of an N-Cbz-L-leucine Derivative
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[9] Alternatively, for better resolution, adsorb the sample onto a small amount of silica gel ("dry loading") and add it to the top of the column.[9]
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Cbz-L-Leucine | 2018-66-8 [chemicalbook.com]
- 4. biotage.com [biotage.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Minimizing Leucine Racemization During Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and minimizing the racemization of leucine during peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments related to leucine racemization.
| Issue | Potential Causes | Solutions & Recommendations |
| High levels of D-Leucine detected in the final peptide. | Inappropriate Coupling Reagent: Carbodiimide reagents like DCC and DIC, when used alone, can lead to significant racemization. Excessive Base: Strong or excessive amounts of tertiary amines (e.g., DIPEA) can promote racemization by abstracting the alpha-proton. High Temperature: Elevated temperatures, particularly in microwave-assisted synthesis, accelerate the rate of racemization.[1][2] Prolonged Activation Time: Leaving the activated amino acid for an extended period before coupling increases the opportunity for oxazolone formation and subsequent racemization. | Optimize Coupling Chemistry: • Use aminium/uronium or phosphonium salt reagents like HATU, HBTU, or PyBOP, which are known for lower racemization potential.[3][4] • If using carbodiimides, always include racemization-suppressing additives such as HOBt, HOAt, or OxymaPure.[5] Base Selection and Stoichiometry: • Replace strong bases like DIPEA with weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][6] • Use the minimum necessary amount of base. Temperature Control: • Perform coupling reactions at lower temperatures (e.g., 0 °C or room temperature).[6] • For microwave-assisted SPPS, consider reducing the coupling temperature to 50°C for sensitive residues.[1] Minimize Activation Time: Pre-activate the amino acid for a short duration before adding it to the coupling reaction. |
| Inconsistent racemization levels between batches. | Solvent Variability: The polarity of the solvent can influence the rate of racemization.[7] Inconsistent solvent quality or composition can lead to variable results. DMF can degrade over time to produce dimethylamine, which can affect the synthesis.[4] Variations in Reaction Time: Inconsistent timing of coupling or deprotection steps can affect the extent of racemization. | Standardize Solvent Conditions: • Use high-purity, fresh solvents for each synthesis. • Consider using less polar solvents like a CH₂Cl₂-DMF mixture where solubility allows.[6] Ensure Consistent Reaction Times: • Precisely control the duration of activation, coupling, and deprotection steps. |
| Difficulty in separating L- and D-leucine isomers during analysis. | Inadequate Analytical Method: The chosen chromatographic conditions may not be optimal for resolving the enantiomers. | Optimize Analytical Protocol: • For HPLC, use a suitable chiral stationary phase (CSP) column. • For GC-MS, ensure complete derivatization of the amino acids. • For Marfey's method, ensure complete reaction with Marfey's reagent and optimize the HPLC gradient for diastereomer separation.[8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of leucine racemization during peptide synthesis?
A1: The primary mechanism of racemization for N-protected amino acids like leucine during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[5] In the presence of a base, the activated carboxyl group of the amino acid can cyclize to form this planar and achiral intermediate. The oxazolone can then be reprotonated from either side, leading to a mixture of L- and D-amino acid incorporation into the peptide chain.[5]
Q2: Which coupling reagents are most effective at minimizing leucine racemization?
A2: Uronium/aminium salt reagents are generally considered superior for minimizing racemization. HATU is often regarded as a gold standard due to its high efficiency and the racemization-suppressing properties of its HOAt moiety.[11] Phosphonium salts like PyBOP are also very effective. While carbodiimide reagents (DCC, DIC) are cost-effective, they should always be used with additives like HOBt, HOAt, or OxymaPure to suppress racemization.[5]
Q3: How do additives like HOBt and HOAt prevent racemization?
A3: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) react with the activated amino acid to form an active ester. This ester is more reactive towards the amine component of the coupling reaction than it is towards cyclization to form the oxazolone intermediate.[5] This kinetically favored pathway accelerates the desired peptide bond formation, thereby minimizing the time the activated amino acid spends in a state where it can racemize.[5]
Q4: What is the effect of temperature on leucine racemization?
A4: Higher temperatures increase the rate of chemical reactions, including the reactions that lead to racemization.[2] While elevated temperatures can be used to speed up peptide synthesis, especially in microwave-assisted protocols, they can also significantly increase the extent of racemization, particularly for sensitive amino acids.[1][2] It has been shown that lowering the coupling temperature can effectively limit racemization.[1]
Q5: How does the choice of solvent affect racemization?
A5: The solvent can influence racemization rates, although its effect is often linked to the solubility of reagents and the swelling of the resin in solid-phase peptide synthesis (SPPS).[4] Some studies suggest that less polar solvents can help reduce racemization.[6] However, the choice of solvent is often dictated by the need to effectively solvate the growing peptide chain and the reagents.[4]
Q6: Are there specific amino acids that are more prone to racemization than leucine?
A6: Yes, while all amino acids (except glycine) can undergo racemization, some are particularly susceptible. Histidine and cysteine are known to be highly prone to racemization.[12] The side chains of these amino acids can contribute to the lability of the alpha-proton, facilitating racemization.
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Minimizing Racemization
| Coupling Reagent Class | Examples | Propensity for Racemization | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | High (when used alone) | Must be used with additives like HOBt or HOAt to suppress racemization. |
| Phosphonium Salts | BOP, PyBOP | Low | Highly efficient but can be more expensive. BOP produces a carcinogenic byproduct. |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | Low to Very Low | Generally provide high coupling efficiency and low side-product formation.[3] HATU is particularly effective due to the presence of HOAt.[11] |
Table 2: Influence of Experimental Conditions on Racemization
| Experimental Factor | Condition Leading to Higher Racemization | Condition Leading to Lower Racemization | Rationale |
| Temperature | High (e.g., > 50°C) | Low (e.g., 0°C to RT) | Higher temperatures increase the rate of oxazolone formation.[1][2] |
| Base | Strong, unhindered bases (e.g., DIPEA) | Weaker, hindered bases (e.g., NMM, Collidine) | Stronger bases more readily abstract the α-proton, promoting racemization.[1][6] |
| Solvent | Highly polar aprotic solvents (e.g., DMF) | Less polar solvents (e.g., DCM/DMF mixtures) | Solvent polarity can influence the stability of the charged intermediates involved in racemization.[6][7] |
| Activation Time | Prolonged | Short | Longer activation times provide more opportunity for the formation of the oxazolone intermediate. |
Experimental Protocols
Acid Hydrolysis of Peptides for Racemization Analysis
This protocol outlines the complete hydrolysis of a peptide into its constituent amino acids, a necessary first step for most racemization detection methods.
Materials:
-
Peptide sample (lyophilized)
-
6 M Hydrochloric acid (HCl)
-
Phenol (optional, to prevent tyrosine degradation)
-
Hydrolysis tubes
-
Vacuum centrifugation system or nitrogen stream
-
Heating block or oven set to 110°C
Procedure:
-
Place the lyophilized peptide sample (approximately 100-500 µg) into a hydrolysis tube.
-
Add 200-500 µL of 6 M HCl. If the peptide contains tyrosine, use 6 M HCl with 1% phenol.
-
Securely seal the tube. For optimal results, freeze the sample, evacuate the tube, and then seal it under vacuum to prevent oxidation.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours. For peptides containing sterically hindered residues like Val or Ile, longer hydrolysis times (e.g., 48 or 72 hours) may be necessary for complete cleavage.
-
After hydrolysis, cool the tube to room temperature.
-
Open the tube and remove the HCl by vacuum centrifugation or by drying under a stream of nitrogen.
-
Re-dissolve the amino acid hydrolysate in a suitable buffer or solvent for subsequent analysis (e.g., 0.1 M HCl or the initial mobile phase for HPLC).
Chiral HPLC Analysis of Amino Acid Enantiomers
This protocol describes a general method for the direct separation of D- and L-amino acid enantiomers using a chiral stationary phase (CSP) column.
Materials:
-
Peptide hydrolysate
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T)
-
HPLC system with UV detector
-
Mobile phase (e.g., a mixture of water, methanol, and an acid like formic acid)
-
D- and L-leucine standards
Procedure:
-
Sample Preparation:
-
Dissolve the dried peptide hydrolysate in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions (Example):
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol/Water/Acetic Acid (e.g., 80:20:0.1 v/v/v). The optimal mobile phase composition will depend on the specific amino acids being analyzed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Inject D- and L-leucine standards separately and as a mixture to determine their retention times.
-
Identify and integrate the peaks corresponding to L- and D-leucine in the sample chromatogram.
-
Calculate the percentage of D-leucine using the peak areas: % D-Leucine = [Area(D-Leu) / (Area(D-Leu) + Area(L-Leu))] * 100.
-
GC-MS Analysis of Derivatized Amino Acid Enantiomers
This method involves derivatization of the amino acids to make them volatile for gas chromatography, followed by separation on a chiral GC column and detection by mass spectrometry.
Materials:
-
Peptide hydrolysate
-
Derivatization reagents (e.g., trifluoroacetic anhydride and an alcohol like isopropanol)
-
Chiral GC column (e.g., Chirasil-Val)
-
GC-MS system
Procedure:
-
Derivatization (Example with TFAA/Isopropanol):
-
Dry the peptide hydrolysate completely in a reaction vial.
-
Add a solution of 2 M HCl in isopropanol and heat at 110°C for 1 hour to form the isopropyl esters.
-
Evaporate the reagent under a stream of nitrogen.
-
Add trifluoroacetic anhydride (TFAA) and heat at 60°C for 30 minutes to acylate the amino groups.
-
Evaporate the excess reagent and redissolve the derivatized amino acids in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Conditions (Example):
-
Column: Chirasil-L-Val, 25 m x 0.25 mm
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Program: Start at 90°C, hold for 2 minutes, then ramp to 180°C at 4°C/min.
-
MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Analyze derivatized D- and L-leucine standards to determine their retention times and mass spectra.
-
Identify and quantify the D- and L-leucine derivatives in the sample.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for high racemization.
Caption: Decision tree for selecting a coupling strategy.
References
- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of N-Cbz-L-leucine
Welcome to the technical support center for the large-scale synthesis of N-Cbz-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this critical reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and scale-up activities.
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale synthesis of N-Cbz-L-leucine, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Incomplete reaction due to insufficient reagent, suboptimal pH, or low temperature. | - Ensure accurate stoichiometry of L-leucine and benzyl chloroformate. - Monitor and maintain the pH of the reaction mixture within the optimal range (typically pH 9-10) for the Schotten-Baumann reaction. - Gradually increase the reaction temperature, monitoring for any potential side reactions. |
| Degradation of benzyl chloroformate. | - Use fresh, high-purity benzyl chloroformate. Store it under recommended conditions to prevent decomposition. | |
| Poor mixing in a large-scale reactor. | - Optimize the stirring speed and impeller design to ensure efficient mixing of the biphasic reaction mixture. | |
| Product Contamination | Presence of unreacted L-leucine. | - During workup, perform multiple extractions with a dilute acid to remove the water-soluble L-leucine. |
| Presence of benzyl alcohol (from decomposition of benzyl chloroformate). | - Optimize the reaction conditions to minimize the decomposition of benzyl chloroformate. - Purify the crude product using crystallization or chromatography. | |
| Formation of di-Cbz-leucine or other byproducts. | - Control the stoichiometry of benzyl chloroformate to avoid over-acylation. - Maintain a stable reaction temperature to minimize side reactions. | |
| Emulsion Formation During Workup | High pH of the aqueous layer. | - Neutralize or slightly acidify the aqueous layer before extraction. |
| Presence of fine solid particles. | - Filter the reaction mixture through a pad of celite before extraction. | |
| High concentration of salts. | - Add brine (saturated NaCl solution) to the emulsion to "salt out" the organic layer. | |
| Difficulty in Product Isolation/Crystallization | Product is an oil or low-melting solid. | - Attempt co-crystallization with a suitable agent, such as dicyclohexylamine (DCHA), to form a stable salt. - If crystallization fails, consider purification by column chromatography. |
| Presence of impurities inhibiting crystallization. | - Analyze the crude product for impurities and perform a pre-purification step (e.g., washing with appropriate solvents) to remove them. |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
-
Q1: What is the recommended solvent system for the large-scale Schotten-Baumann synthesis of N-Cbz-L-leucine? A1: A biphasic system is typically employed. Water is used to dissolve the L-leucine and the base (e.g., sodium hydroxide), while an organic solvent that is immiscible with water, such as dichloromethane (DCM) or diethyl ether, is used to dissolve the benzyl chloroformate and the final product.
-
Q2: What is the optimal pH for the reaction? A2: The optimal pH for the Schotten-Baumann reaction is typically in the range of 9-10. This ensures that the amino group of L-leucine is deprotonated and sufficiently nucleophilic to attack the benzyl chloroformate, while minimizing the hydrolysis of the acylating agent.
-
Q3: How can I monitor the progress of the reaction? A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A sample of the organic layer can be spotted on a TLC plate and developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material (L-leucine, which will remain at the baseline) and the appearance of the product spot (N-Cbz-L-leucine) indicate the reaction's progress.
Purification & Impurities
-
Q4: What are the common impurities in N-Cbz-L-leucine synthesis and how can they be identified? A4: Common impurities include unreacted L-leucine, benzyl alcohol (from the hydrolysis of benzyl chloroformate), and potentially over-acylated byproducts. These can be identified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
-
Q5: What is the most effective method for purifying N-Cbz-L-leucine at a large scale? A5: For large-scale purification, crystallization is often the most cost-effective method. If the product is an oil, forming a salt with an amine like dicyclohexylamine (DCHA) can facilitate the formation of a crystalline solid. If crystallization is not feasible, column chromatography using silica gel is a viable alternative, although it may be less economical at a very large scale.
Troubleshooting
-
Q6: I am observing a persistent emulsion during the workup. What can I do? A6: To break an emulsion, you can try several techniques:
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.
-
Filter the entire mixture through a pad of celite to remove any particulate matter that might be stabilizing the emulsion.
-
Allow the mixture to stand for an extended period, as sometimes emulsions will break on their own.
-
If using a chlorinated solvent, consider switching to a different organic solvent for extraction.
-
Experimental Protocols
Large-Scale Synthesis of N-Cbz-L-leucine (Schotten-Baumann Conditions)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| L-Leucine | 131.17 | 10.0 | 76.2 |
| Sodium Hydroxide | 40.00 | 6.1 | 152.5 |
| Water | 18.02 | 100 | - |
| Benzyl Chloroformate | 170.59 | 13.7 | 80.3 |
| Dichloromethane (DCM) | 84.93 | 100 | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Dissolution of L-leucine: In a suitable reactor equipped with a mechanical stirrer, thermometer, and pH probe, dissolve L-leucine (10.0 kg, 76.2 mol) and sodium hydroxide (3.05 kg, 76.25 mol) in water (50 L) at room temperature.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reagents: In a separate vessel, dissolve benzyl chloroformate (13.7 kg, 80.3 mol) in dichloromethane (50 L).
-
Reaction: Slowly add the benzyl chloroformate solution and a solution of sodium hydroxide (3.05 kg, 76.25 mol) in water (50 L) simultaneously to the L-leucine solution over a period of 2-3 hours, maintaining the temperature at 0-5 °C and the pH between 9 and 10.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of L-leucine.
-
Workup - Phase Separation: Separate the organic layer.
-
Workup - Extraction: Extract the aqueous layer with dichloromethane (2 x 25 L).
-
Workup - Washing: Combine the organic layers and wash with 1 M HCl (2 x 25 L) to remove any unreacted L-leucine, followed by a wash with brine (25 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-L-leucine as an oil.
Purification by Crystallization via DCHA Salt Formation
-
Salt Formation: Dissolve the crude N-Cbz-L-leucine oil in a suitable solvent such as diethyl ether or ethyl acetate.
-
Addition of DCHA: Slowly add an equimolar amount of dicyclohexylamine (DCHA) with stirring.
-
Crystallization: The N-Cbz-L-leucine-DCHA salt will precipitate as a white solid. Cool the mixture to enhance crystallization.
-
Isolation: Collect the crystalline salt by filtration, wash with cold solvent, and dry under vacuum.
-
Liberation of Free Acid: To obtain the pure N-Cbz-L-leucine, suspend the DCHA salt in a mixture of water and an organic solvent (e.g., ethyl acetate) and acidify with a strong acid (e.g., 1 M HCl) until the pH is around 2.
-
Final Extraction and Isolation: Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pure N-Cbz-L-leucine.
Visualizations
Caption: Experimental workflow for the large-scale synthesis of N-Cbz-L-leucine.
Caption: Logical troubleshooting workflow for N-Cbz-L-leucine synthesis.
N-Cbz-L-leucine reaction yield improvement techniques
Welcome to the technical support center for the synthesis of N-Cbz-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical synthesis. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-Cbz-L-leucine?
A1: The most common and well-established method for the synthesis of N-Cbz-L-leucine is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of L-leucine with benzyl chloroformate (Cbz-Cl) under basic conditions.
Q2: Why is maintaining the pH crucial during the reaction?
A2: Maintaining an optimal pH is critical for several reasons. The free amino group of L-leucine needs to be available to act as a nucleophile, which is favored under basic conditions. However, if the pH is too high, it can promote the hydrolysis of the benzyl chloroformate reagent, reducing the yield. A mixture of aqueous sodium carbonate and sodium bicarbonate is often used to maintain the appropriate pH during the addition of benzyl chloroformate.[1]
Q3: My final product is an oil and not a solid. What should I do?
A3: N-Cbz-L-leucine can sometimes be obtained as a viscous oil or a low-melting solid. If you are aiming for a crystalline solid, ensure all water has been removed from the organic extracts by thorough drying with an anhydrous salt like sodium sulfate before concentrating the solution. If it remains an oil, you can try trituration with a non-polar solvent like n-heptane or hexane to induce crystallization. Seeding with a small crystal of a previous successful batch can also be effective.
Q4: What are the key side reactions to be aware of?
A4: The primary side reaction is the hydrolysis of benzyl chloroformate in the aqueous basic solution, which forms benzyl alcohol and carbon dioxide. This reduces the amount of reagent available for the desired reaction and can complicate purification. Another potential side reaction is the formation of the corresponding N-benzyl-protected tertiary amine if there is an insufficient hydrogen source during deprotection, though this is more relevant to the deprotection step.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Hydrolysis of Benzyl Chloroformate: The pH of the reaction mixture may be too high, or the addition of benzyl chloroformate was too slow, allowing for its decomposition. 2. Incomplete Reaction: Insufficient reaction time or inadequate mixing of the biphasic system. 3. Loss during Workup: The product may have some solubility in the aqueous phase, especially if the pH is not acidic enough during extraction. | 1. Maintain the pH in the optimal range (typically pH 8-10) using a buffer system like sodium carbonate/bicarbonate.[1] Add the benzyl chloroformate and base simultaneously and at a controlled rate to a cooled solution of L-leucine. 2. Ensure vigorous stirring to facilitate the reaction between the aqueous and organic phases. Allow the reaction to proceed for a sufficient time (e.g., overnight) at room temperature. 3. During the workup, acidify the aqueous layer to a pH of approximately 1-2 with a strong acid like HCl to ensure the carboxylic acid of the product is protonated, making it less water-soluble. Extract with a suitable organic solvent like ethyl acetate multiple times. |
| Oily or Gummy Product | 1. Presence of Water: Residual water in the final product can prevent crystallization. 2. Impurities: The presence of unreacted starting materials or byproducts like benzyl alcohol can act as an impurity, hindering crystallization. | 1. After extraction, dry the organic phase thoroughly with a drying agent such as anhydrous sodium sulfate or magnesium sulfate before evaporation. 2. Purify the crude product by washing the organic extract with a dilute acid solution to remove any unreacted L-leucine, and then with water. If it remains an oil, consider purification by column chromatography or trituration with a non-polar solvent like n-heptane.[3] |
| Product Contaminated with Benzyl Alcohol | Hydrolysis of Benzyl Chloroformate: This is a common byproduct if the reaction conditions are not optimal. | During the workup, after acidification and extraction, wash the organic layer with a saturated sodium bicarbonate solution. This can help remove some acidic impurities. If benzyl alcohol persists, purification by column chromatography may be necessary. |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Cbz Protection
| Parameter | Condition 1 | Condition 2 | Comment |
| Base | Sodium Hydroxide (NaOH) | Sodium Carbonate (Na₂CO₃) / Sodium Bicarbonate (NaHCO₃) | A mixture of Na₂CO₃ and NaHCO₃ provides better pH control, minimizing the hydrolysis of benzyl chloroformate and potentially leading to higher yields.[1] |
| Solvent System | Water/Dioxane | Water/Ethyl Acetate | A two-phase system with water and an organic solvent like ethyl acetate is common.[3][4] The product remains in the organic phase, simplifying the workup. |
| Temperature | 0-5 °C (initial) then Room Temperature | Room Temperature | The reaction is often initiated at a lower temperature to control the exothermic nature of the reaction and then allowed to warm to room temperature for completion. |
Experimental Protocols
Key Experiment: Synthesis of N-Cbz-L-leucine via Schotten-Baumann Reaction
This protocol is a generalized procedure based on established methods.
Materials:
-
L-leucine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution of L-leucine: In a flask equipped with a magnetic stirrer, dissolve L-leucine in an aqueous solution of sodium carbonate and sodium bicarbonate. Cool the solution in an ice bath.
-
Reaction: While vigorously stirring the cooled solution, add benzyl chloroformate and an aqueous solution of sodium hydroxide or sodium carbonate simultaneously and dropwise over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. The N-Cbz-L-leucine will precipitate or form an oil.
-
Isolation: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting oil or solid can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane or acetone/water, to yield pure N-Cbz-L-leucine.[5]
Visualizations
Caption: Schotten-Baumann reaction mechanism for N-Cbz-L-leucine synthesis.
Caption: Experimental workflow for the synthesis and purification of N-Cbz-L-leucine.
Caption: Troubleshooting flowchart for common issues in N-Cbz-L-leucine synthesis.
References
dealing with viscous nature of N-[(Phenylmethoxy)carbonyl]-L-leucine
Welcome to the technical support center for N-[(Phenylmethoxy)carbonyl]-L-leucine (N-Cbz-L-leucine). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the viscous nature of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound?
A1: this compound, also known as N-Cbz-L-leucine, is typically a colorless to light yellow, viscous liquid or a weak solid.[1][2][3] Its physical state can make it challenging to handle and dispense accurately.
Q2: In which solvents is N-Cbz-L-leucine soluble?
A2: N-Cbz-L-leucine is soluble in a range of organic solvents, including chloroform, dimethyl sulfoxide (DMSO), and methanol.[1][4] It is not miscible or has difficulty mixing with water.[1][4]
Q3: What are the recommended storage conditions for N-Cbz-L-leucine?
A3: It is recommended to store N-Cbz-L-leucine at 2-8°C.[1][3]
Q4: Why is accurate weighing of N-Cbz-L-leucine difficult?
A4: The high viscosity of N-Cbz-L-leucine makes it difficult to transfer completely from one container to another, leading to potential inaccuracies in weighing. Remnants of the substance often adhere to the original container and weighing tools.
Troubleshooting Guides
Issue 1: Difficulty in accurately weighing and transferring the viscous liquid.
Cause: The inherent high viscosity of N-Cbz-L-leucine.
Solution:
-
Weighing by difference: Weigh the container with the compound, transfer the desired amount to the reaction vessel, and then re-weigh the original container. The difference in weight will be the exact amount transferred.
-
Use of a positive displacement pipette: For smaller quantities, a positive displacement pipette is recommended over an air displacement pipette to ensure accurate dispensing of the viscous liquid.
-
Gentle Warming: Gently warming the container in a water bath can reduce the viscosity, making it easier to pour or pipette. Ensure the temperature is kept low to avoid any potential degradation of the compound.
-
Solvent rinsing: After transferring the bulk of the material, rinse the original container and any transfer tools (e.g., spatula) with a small amount of a compatible solvent that will be used in the reaction. Add this rinse to the reaction vessel to ensure a complete transfer.
Issue 2: The compound is difficult to dissolve or dissolves very slowly.
Cause: Insufficient agitation, inappropriate solvent, or low temperature.
Solution:
-
Optimize Agitation: Use a magnetic stirrer or mechanical stirrer to ensure vigorous and continuous mixing.
-
Sonication: Place the vessel in an ultrasonic bath to aid in the dissolution process.
-
Solvent Selection: Ensure you are using a recommended solvent such as chloroform, DMSO, or methanol.[1][4]
-
Gentle Heating: As with handling, gentle warming of the solvent mixture can increase the rate of dissolution. Monitor the temperature closely to prevent any unwanted side reactions or solvent evaporation.
Issue 3: Incomplete reaction or lower than expected yield.
Cause: Inaccurate measurement of the starting material due to its viscosity, or incomplete dissolution leading to a heterogeneous reaction mixture.
Solution:
-
Ensure Complete Transfer: Follow the "weighing by difference" and "solvent rinsing" techniques described in Issue 1 to guarantee the correct stoichiometric amount of N-Cbz-L-leucine is added to the reaction.
-
Confirm Complete Dissolution: Visually inspect the reaction mixture to ensure that the N-Cbz-L-leucine has fully dissolved before proceeding with the addition of other reagents. If necessary, use the troubleshooting steps for dissolution in Issue 2.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-Benzyloxycarbonyl-L-leucine | [3] |
| Synonyms | N-Cbz-L-leucine, Z-L-Leucine | [1] |
| CAS Number | 2018-66-8 | [1] |
| Molecular Formula | C14H19NO4 | [1][3] |
| Molecular Weight | 265.3 g/mol | [1] |
| Appearance | Colorless to light yellow viscous liquid/weak solid | [1][2][3] |
| Density | ~1 g/mL at 25°C | [1] |
| Refractive Index | n20/D ~1.512 | [1] |
| Storage Temperature | 2-8°C | [1][3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Not miscible or difficult to mix | [1][4] |
| Chloroform | Soluble | [1][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][3][4] |
| Methanol | Soluble | [1][4] |
Experimental Protocols
Protocol 1: Accurate Weighing and Transfer of N-Cbz-L-leucine
-
Place the sealed container of N-Cbz-L-leucine on a calibrated analytical balance and record the initial mass (M1).
-
Remove the container from the balance and, using a clean spatula or pipette, transfer an approximate amount of the compound into the reaction vessel.
-
Place the original container (with its cap) back on the analytical balance and record the final mass (M2).
-
The exact mass of the transferred N-Cbz-L-leucine is M1 - M2.
-
To ensure the complete transfer of any residual compound, add a small volume of the reaction solvent to the original container, cap and swirl to dissolve the remaining viscous liquid.
-
Transfer this solvent rinse to the reaction vessel. Repeat this rinsing step 2-3 times.
Protocol 2: Dissolution of N-Cbz-L-leucine for Reaction
-
Add the desired volume of the appropriate solvent (e.g., chloroform, DMSO, methanol) to a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Begin stirring the solvent at a moderate speed.
-
Add the accurately weighed N-Cbz-L-leucine to the stirring solvent.
-
If dissolution is slow, gently warm the mixture in a water bath to a temperature that is safe for the chosen solvent and the reaction conditions. Do not exceed the boiling point of the solvent.
-
Alternatively, place the sealed reaction vessel in a sonicator bath for short intervals until the compound is fully dissolved.
-
Visually confirm that no undissolved material remains before proceeding with the next steps of your experiment.
Visualizations
Caption: Workflow for accurate handling and dissolution.
References
common impurities in commercial Z-L-Leucine and their effects
Welcome to the Technical Support Center for commercial Z-L-Leucine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues and answer frequently asked questions regarding impurities in Z-L-Leucine and their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in commercial Z-L-Leucine?
A1: Commercial Z-L-Leucine, a protected form of the essential amino acid L-leucine, can contain several types of impurities depending on its synthesis and purification process. These are broadly categorized as:
-
Related Amino Acids: Structurally similar amino acids such as L-isoleucine and L-valine can be present.
-
Enantiomeric Impurity: The D-enantiomer, Z-D-Leucine, is a common chiral impurity.
-
Synthesis-Related Impurities: These include unreacted starting materials like L-leucine and benzyl chloroformate, as well as by-products from the reaction, such as N-carboxyanhydrides.
-
Degradation Products: Z-L-Leucine can degrade over time or under certain conditions. A primary degradation pathway is the hydrolysis of the benzyloxycarbonyl (Z) protecting group. Oxidation of the leucine side chain can also occur, leading to hydroxylated species.
-
Residual Solvents: Organic solvents used during the manufacturing process may remain in the final product.
-
Heavy Metals: Trace amounts of heavy metals like lead (Pb), arsenic (As), cadmium (Cd), and mercury (Hg) can be introduced from raw materials or manufacturing equipment.[1]
-
Inorganic Residues: These are often measured as sulfated ash content.
Q2: How can these impurities affect my experiments?
A2: Impurities in Z-L-Leucine can have significant and varied effects on experimental results:
-
Peptide Synthesis: Impurities can lead to the formation of truncated or deletion peptide sequences and other side products, reducing the yield and purity of the target peptide.[2][3][4] The presence of the D-enantiomer can result in diastereomeric peptide impurities with altered biological activity.[5]
-
Cell Culture: Residual solvents and heavy metals can be toxic to cells, leading to reduced viability, altered growth rates, and inconsistent experimental outcomes.[6][7] Nutrient depletion and metabolite accumulation can also lead to apoptosis.[8] The presence of related amino acids could also influence metabolic studies.
-
Drug Development: In a pharmaceutical context, impurities can affect the safety, efficacy, and stability of the final drug product.[9][10] Regulatory bodies have strict limits on the levels of various impurities.[5]
-
Protein Crystallization: Impurities can interfere with the crystallization process, affecting crystal quality and in some cases, either inhibiting or surprisingly promoting crystallization.
Q3: What are the typical purity specifications for Z-L-Leucine?
A3: Purity specifications can vary by grade (e.g., research grade, pharmaceutical grade). For high-purity grades, the assay is typically ≥98%. The table below summarizes typical limits for impurities found in high-quality L-Leucine, which can serve as a reference for what to expect for Z-L-Leucine.
Impurity Specification Tables
Table 1: Typical Impurity Limits for High-Purity L-Leucine (Pharmaceutical Grade)
| Impurity Category | Impurity | Typical Specification |
| Assay | L-Leucine | 98.5% - 101.0% |
| Enantiomeric Purity | D-Leucine | Not more than 1.0% |
| Related Amino Acids | Isoleucine | Not more than 0.8% |
| Any other ninhydrin-positive substance | Not more than 0.2% | |
| Total Impurities | Not more than 1.0% | |
| Inorganic Impurities | Heavy Metals (as Pb) | Not more than 15 µg/g |
| Sulfated Ash | Not more than 0.1% | |
| Chloride (Cl) | Not more than 0.02% | |
| Sulfate (SO₄) | Not more than 0.03% | |
| Iron (Fe) | Not more than 0.001% | |
| Other | Loss on Drying | Not more than 0.2% |
Data compiled from publicly available specifications for pharmaceutical-grade L-Leucine and can be used as a general guideline for Z-L-Leucine.[11][12]
Troubleshooting Guides
Scenario 1: Unexpected Results in Peptide Synthesis
-
Problem: My peptide synthesis resulted in a low yield of the target peptide and mass spectrometry shows peaks corresponding to truncated sequences or unexpected adducts.
-
Possible Cause: Impurities in your Z-L-Leucine or other amino acid building blocks could be the culprit. Synthesis-related impurities can terminate peptide chain elongation, leading to truncated sequences.[3]
-
Troubleshooting Steps:
-
Verify Reagent Purity: Analyze your stock of Z-L-Leucine for purity using HPLC.
-
Check for Deprotection Issues: Incomplete removal of the Z-group from a previous cycle can lead to deletion sequences. Ensure your deprotection steps are efficient.
-
Investigate Side Reactions: Some impurities can cause unwanted side reactions. Analyze your crude peptide by mass spectrometry to identify the masses of byproducts, which can give clues to the nature of the impurity.
-
Scenario 2: Poor Cell Viability or Inconsistent Growth in Cell Culture
-
Problem: My cell cultures are showing signs of stress, such as reduced proliferation, changes in morphology, or cell death after the addition of a medium containing Z-L-Leucine.
-
Possible Cause: This could be due to the presence of toxic impurities like residual solvents or heavy metals in the Z-L-Leucine.[6][7] Mycoplasma contamination can also alter cellular metabolism and gene expression.[6]
-
Troubleshooting Steps:
-
Test for Contaminants: If possible, have your Z-L-Leucine lot tested for residual solvents (by GC-MS) and heavy metals (by ICP-MS).
-
Use a Different Lot: Try a new lot of Z-L-Leucine, preferably from a different supplier, to see if the problem persists.
-
Control Experiment: Culture cells in a medium without Z-L-Leucine as a negative control to confirm that the issue is related to this specific reagent.
-
Check for Mycoplasma: Routinely test your cell lines for mycoplasma contamination.[6]
-
Experimental Workflows and Signaling Pathways
References
- 1. Heavy Metal Contamination: Sources, Health Impacts, and Sustainable Mitigation Strategies with Insights from Nigerian Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellculturedish.com [cellculturedish.com]
- 9. youtube.com [youtube.com]
- 10. Effect of solvent on protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-Leucine (Ph. Eur., USP) pure, pharma grade [itwreagents.com]
- 12. nacalai.com [nacalai.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of N-[(Phenylmethoxy)carbonyl]-L-leucine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for N-[(Phenylmethoxy)carbonyl]-L-leucine (Cbz-L-leucine) and its common alternatives, N-(tert-butoxycarbonyl)-L-leucine (Boc-L-leucine) and N-(9-fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine). Understanding the distinct spectral features of these N-protected amino acids is crucial for reaction monitoring, purity assessment, and structural confirmation in peptide synthesis and other applications.
Comparison of ¹H NMR Spectral Data
The chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of Cbz-L-leucine, Boc-L-leucine, and Fmoc-L-leucine are summarized in the table below. These values are indicative of the chemical environment of each proton and are influenced by the nature of the N-protecting group.
| Proton Assignment | N-Cbz-L-leucine * | N-Boc-L-leucine | N-Fmoc-L-leucine |
| Leucine Side Chain | |||
| α-CH | ~4.1-4.3 ppm (m) | ~4.0-4.2 ppm (m) | ~4.21 ppm (m) |
| β-CH₂ | ~1.5-1.7 ppm (m) | ~1.4-1.7 ppm (m) | ~1.56-1.72 ppm (m) |
| γ-CH | ~1.6-1.8 ppm (m) | ~1.6-1.8 ppm (m) | ~1.68 ppm (m) |
| δ-CH₃ | ~0.9 ppm (d, J ≈ 6.5 Hz) | ~0.9 ppm (d, J ≈ 6.5 Hz) | ~0.84-0.95 ppm (dd) |
| Protecting Group | |||
| NH | ~7.8-8.2 ppm (d) | ~6.5-7.0 ppm (d) | ~7.5-7.8 ppm (d) |
| Cbz - CH₂ | ~5.1 ppm (s) | - | - |
| Cbz - Ar-H | ~7.3-7.4 ppm (m) | - | - |
| Boc - C(CH₃)₃ | - | ~1.4 ppm (s) | - |
| Fmoc - CH | - | - | ~4.2-4.4 ppm (m) |
| Fmoc - CH₂ | - | - | ~4.1 ppm (m) |
| Fmoc - Ar-H | - | - | ~7.3-7.8 ppm (m) |
Key Spectral Differences and Interpretations
The most significant differences in the ¹H NMR spectra of these three compounds arise from the signals of the protecting groups themselves.
-
N-Cbz-L-leucine: The benzylic protons (Cbz - CH₂) appear as a characteristic singlet around 5.1 ppm, and the aromatic protons of the phenyl group are observed in the range of 7.3-7.4 ppm.
-
N-Boc-L-leucine: A prominent singlet corresponding to the nine equivalent protons of the tert-butyl group (Boc - C(CH₃)₃) is a clear indicator of this protecting group, typically found around 1.4 ppm.
-
N-Fmoc-L-leucine: The spectrum is more complex due to the fluorenyl moiety. It displays characteristic multiplets for the methine (Fmoc - CH) and methylene (Fmoc - CH₂) protons of the fluorenyl group, in addition to a series of signals for the aromatic protons between 7.3 and 7.8 ppm.
The chemical shift of the amide proton (NH) is also a useful diagnostic tool. The electron-withdrawing nature of the Cbz and Fmoc groups results in a downfield shift of the NH proton compared to the Boc group.
Experimental Protocol for ¹H NMR Analysis
The following is a general protocol for acquiring high-quality ¹H NMR spectra of N-protected amino acids.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the N-protected amino acid.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
- The data should be acquired on a spectrometer with a proton frequency of at least 300 MHz to ensure adequate signal dispersion.
- Tune and match the probe for the ¹H nucleus.
- Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the TMS signal is desirable.
3. Data Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical acquisition parameters include:
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (can be increased for dilute samples)
- The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).
4. Data Processing:
- Apply a Fourier transform to the free induction decay (FID).
- Phase correct the spectrum manually.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate all signals to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz.
Visualizing Structural Relationships
The following diagrams illustrate the chemical structures and the key ¹H NMR correlations for each of the N-protected leucines.
Figure 1. Structural overview and key ¹H NMR chemical shift regions.
This guide serves as a practical reference for the ¹H NMR analysis of N-Cbz, N-Boc, and N-Fmoc protected L-leucine. The distinct spectral signatures of each protecting group allow for their unambiguous identification, which is essential for process control and quality assurance in synthetic chemistry.
A Comparative Guide to the Mass Spectrometry of Peptides Containing Cbz-L-leucine
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental in peptide synthesis. The choice of protecting group can significantly influence the physicochemical properties of a peptide, including its behavior during mass spectrometric analysis. This guide provides an objective comparison of the performance of Carboxybenzyl (Cbz)-L-leucine containing peptides in mass spectrometry against two common alternatives: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protected peptides. This comparison is supported by predictive fragmentation data and detailed experimental protocols to aid in method development and data interpretation.
Performance Comparison of Protecting Groups in Mass Spectrometry
The choice of an N-terminal protecting group affects not only the synthetic strategy but also the fragmentation pattern observed during tandem mass spectrometry (MS/MS). This, in turn, can impact peptide identification and structural elucidation. The following sections detail the characteristic fragmentation behavior of Cbz, Boc, and Fmoc protected peptides, with a focus on those containing L-leucine.
Characteristic Fragmentation Patterns
Cbz-L-leucine Peptides: The benzyloxycarbonyl (Cbz or Z) group is known to produce specific neutral losses and characteristic ions upon collision-induced dissociation (CID). The primary fragmentation pathways involve the cleavage of the benzylic C-O bond. This leads to the neutral loss of benzyl alcohol (108 Da) or toluene (92 Da) from the precursor and fragment ions. The formation of a stable tropylium ion at m/z 91 is also a common observation.[1] The peptide backbone fragmentation (b and y ions) may be less complete compared to unprotected peptides due to the energy being directed towards the fragmentation of the Cbz group.
Boc-L-leucine Peptides: The tert-Butoxycarbonyl (Boc) group is notoriously labile under acidic conditions and readily fragments in the mass spectrometer. The most characteristic fragmentation is the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da). This facile fragmentation can sometimes occur in the ion source, leading to the observation of both the protected and deprotected peptide in the MS1 spectrum. The subsequent MS/MS spectrum is often dominated by the fragment ions of the deprotected peptide.
Fmoc-L-leucine Peptides: The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is relatively stable under typical ESI-MS conditions but fragments predictably during MS/MS analysis. The most prominent fragmentation is the loss of the Fmoc group itself, often observed as a neutral loss or as a characteristic ion. The remaining peptide fragment then undergoes typical backbone fragmentation to produce b and y ions.
Quantitative Data Summary
To illustrate the expected differences in fragmentation, the following tables provide a predictive summary of the key fragment ions for a hypothetical tripeptide, Pro-Leu-Gly, with different N-terminal protecting groups. The data is based on established fragmentation patterns of the protecting groups and standard peptide fragmentation rules.
Table 1: Comparison of Key Diagnostic Fragments in MS/MS
| Protecting Group | Characteristic Neutral Loss(es) | Characteristic Fragment Ion(s) | Impact on Peptide Backbone Fragmentation |
| Cbz | Benzyl alcohol (108 Da), Toluene (92 Da) | Tropylium ion (m/z 91) | Can lead to less extensive b and y ion series. |
| Boc | Isobutylene (56 Da), tert-Butanol (74 Da) | Often results in an MS/MS spectrum of the deprotected peptide. | Promotes fragmentation of the protecting group, potentially simplifying the peptide fragment spectrum. |
| Fmoc | Fmoc group | Fmoc-related ions | Generally allows for good peptide backbone fragmentation after the initial loss of the protecting group. |
Table 2: Predicted Major Fragment Ions for Protected Pro-Leu-Gly Peptides (Precursor [M+H]⁺)
| Fragment Ion | Cbz-Pro-Leu-Gly (m/z 505.25) | Boc-Pro-Leu-Gly (m/z 471.28) | Fmoc-Pro-Leu-Gly (m/z 593.29) |
| [M+H]⁺ | 505.25 | 471.28 | 593.29 |
| [M+H - Protecting Group]⁺ | 371.21 (loss of C₈H₈O₂) | 371.21 (loss of C₅H₈O₂) | 371.21 (loss of C₁₅H₁₂O₂) |
| b₂ | 363.20 | 329.23 | 451.23 |
| y₂ | 229.14 | 229.14 | 229.14 |
| b₁ | 250.12 | 216.15 | 338.15 |
| y₁ | 172.11 | 172.11 | 172.11 |
| Protecting Group Fragment | 91.05 (Tropylium) | - | - |
Note: The m/z values are calculated for the monoisotopic masses.
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining high-quality, reproducible mass spectrometry data. The following protocol is a general guideline for the analysis of N-terminally protected peptides by LC-MS/MS.
Sample Preparation
-
Dissolution: Dissolve the synthetic peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1-10 pmol/µL.
-
Purity Check: It is recommended to assess the purity of the peptide solution by HPLC-UV before MS analysis to ensure that the sample is free from major impurities that could interfere with the analysis.
-
Dilution: For direct infusion ESI-MS, further dilute the sample to approximately 1 pmol/µL in the infusion solvent (e.g., 50% acetonitrile/0.1% formic acid). For LC-MS analysis, the concentration may need to be optimized based on the sensitivity of the instrument and the column dimensions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 50% mobile phase B over 15-30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized for the specific peptide being analyzed.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a 2.1 mm ID column.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 200-2000) to detect the protonated molecular ion of the peptide.
-
MS/MS Scan: Use a data-dependent acquisition (DDA) mode to trigger MS/MS fragmentation of the most intense ions from the MS1 scan. Alternatively, a targeted MS/MS approach can be used if the m/z of the precursor ion is known.
-
Collision Energy: The collision energy should be optimized to achieve good fragmentation of both the protecting group and the peptide backbone. A stepped or ramped collision energy can be beneficial.
-
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the characteristic fragmentation pathways.
Caption: Experimental workflow for the LC-MS/MS analysis of protected peptides.
Caption: Characteristic fragmentation pathways of Cbz, Boc, and Fmoc protected peptides.
References
A Comparative Guide to N-Cbz-L-leucine and Fmoc-L-leucine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of peptide synthesis, the selection of an appropriate N-terminal protecting group is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. Among the arsenal of protecting groups available to chemists, N-α-fluorenylmethyloxycarbonyl (Fmoc) and N-α-carboxybenzyl (Cbz or Z) have long been staples. This guide provides an objective, data-driven comparison of N-Cbz-L-leucine and Fmoc-L-leucine, two commonly used protected forms of the amino acid leucine, to aid researchers in making informed decisions for their specific applications.
Chemical Structures and Fundamental Properties
The choice between Fmoc and Cbz protecting groups is fundamentally dictated by their distinct chemical properties and the conditions required for their removal. This difference forms the basis of their application in different peptide synthesis strategies.
| Property | N-Cbz-L-leucine | Fmoc-L-leucine |
| Molecular Formula | C₁₄H₁₉NO₄ | C₂₁H₂₃NO₄ |
| Molecular Weight | 265.30 g/mol | 353.42 g/mol |
| Appearance | Colorless to light yellow viscous liquid or solid | White to off-white powder |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or strong acids (e.g., HBr/acetic acid) | Mild base (e.g., 20% piperidine in DMF) |
| Primary Synthesis Strategy | Solution-phase peptide synthesis | Solid-phase peptide synthesis (SPPS) |
Comparative Analysis of Performance in Peptide Synthesis
The practical utility of N-Cbz-L-leucine and Fmoc-L-leucine is best understood by comparing their performance in key aspects of peptide synthesis.
Synthetic Strategy: Solution-Phase vs. Solid-Phase
Fmoc-L-leucine is the cornerstone of modern solid-phase peptide synthesis (SPPS) .[1] Its key advantage lies in the mild, basic conditions required for the removal of the Fmoc group, which are orthogonal to the acid-labile protecting groups typically used for the side chains of amino acids.[2] This orthogonality allows for the selective deprotection of the N-terminus without prematurely cleaving the growing peptide from the solid support or removing side-chain protecting groups. The automation-friendly nature of the Fmoc deprotection and coupling cycle has made it the dominant strategy in SPPS.[1]
N-Cbz-L-leucine , on the other hand, is predominantly used in solution-phase peptide synthesis .[3] The robustness of the Cbz group to the acidic and basic conditions often employed in solution-phase coupling reactions makes it a reliable choice. However, the harsh conditions required for its removal, typically catalytic hydrogenolysis or strong acids, limit its applicability in SPPS where the peptide is anchored to an acid-sensitive resin.[1]
Coupling Efficiency
Generally, Fmoc-L-leucine is reported to have high coupling efficiency, often exceeding 99% per coupling step in optimized SPPS protocols.[1] The purity of the Fmoc-amino acid is a critical factor in achieving high coupling efficiency.
For N-Cbz-L-leucine , the coupling efficiency in solution-phase synthesis is also typically high, but the overall yield of the final peptide can be lower due to the multi-step purification required after each coupling.
Deprotection: Mechanism and Kinetics
The deprotection of the N-terminal protecting group is a critical step that must be efficient and selective to avoid side reactions.
Fmoc Deprotection: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[4] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the free amine.[4] This reaction is typically rapid.
Cbz Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis.[1] This method involves the use of a palladium catalyst and a hydrogen source to cleave the benzylic C-O bond, releasing toluene and carbon dioxide. Alternatively, strong acids such as HBr in acetic acid can be used.[2]
| Parameter | N-Cbz-L-leucine | Fmoc-L-leucine |
| Deprotection Reagent | H₂/Pd/C, HBr/acetic acid, other strong acids | 20% Piperidine in DMF, other secondary amines |
| Deprotection Conditions | Neutral (hydrogenolysis) or strongly acidic | Mildly basic |
| Byproducts | Toluene, CO₂ (from hydrogenolysis) | Dibenzofulvene-piperidine adduct |
| Deprotection Time | Varies (minutes to hours) depending on catalyst and substrate | Typically rapid (e.g., 3-10 minutes for leucine)[4] |
Note: The deprotection kinetics for Fmoc-L-leucine can be influenced by the choice of base and the specific peptide sequence.[4]
Solubility
The solubility of protected amino acids in the solvents used for peptide synthesis is crucial for efficient coupling.
Fmoc-L-leucine generally exhibits good solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[]
N-Cbz-L-leucine is also soluble in a range of organic solvents commonly used in solution-phase synthesis, such as dichloromethane (DCM), chloroform, and ethyl acetate.[6]
A direct quantitative comparison of their solubilities in a standardized set of solvents is not available in the literature.
Side Reactions
Both protecting groups can be associated with specific side reactions during peptide synthesis.
Fmoc Chemistry:
-
Diketopiperazine formation: This can occur at the dipeptide stage, especially when proline is the second amino acid, leading to the cleavage of the dipeptide from the resin.
-
Aspartimide formation: Peptides containing aspartic acid are prone to the formation of a succinimide ring upon prolonged exposure to the basic conditions of Fmoc deprotection.[7]
Cbz Chemistry:
-
Catalyst poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing amino acids like methionine and cysteine.[1]
-
Incomplete deprotection: In some cases, complete removal of the Cbz group can be challenging, especially in complex molecules.
-
Side reactions with strong acids: The use of strong acids for deprotection can lead to side reactions with sensitive amino acids like tryptophan and methionine.
Experimental Protocols
The following are representative protocols for the coupling and deprotection steps in peptide synthesis using Fmoc-L-leucine and N-Cbz-L-leucine.
Protocol 1: Fmoc-L-leucine Coupling and Deprotection in SPPS
1. Resin Swelling:
- Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 3 minutes.
- Drain the solution.
- Repeat the treatment with 20% piperidine in DMF for 7 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Fmoc-L-leucine:
- In a separate vessel, dissolve Fmoc-L-leucine (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
- Add a base (e.g., N,N-diisopropylethylamine, DIEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
- Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Protocol 2: N-Cbz-L-leucine Coupling and Deprotection in Solution-Phase
1. Coupling of N-Cbz-L-leucine:
- Dissolve N-Cbz-L-leucine (1 equivalent) and the amine component (e.g., an amino acid ester hydrochloride, 1 equivalent) in a suitable solvent (e.g., DCM or DMF).
- Add a coupling agent (e.g., DCC or EDC, 1.1 equivalents) and an additive (e.g., HOBt, 1.1 equivalents) at 0 °C.
- Add a base (e.g., DIEA or NMM, 2.2 equivalents).
- Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
- Perform an aqueous work-up and purify the product by column chromatography.
2. Cbz Deprotection (Hydrogenolysis):
- Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
- Add a palladium on carbon catalyst (Pd/C, typically 5-10 mol%).
- Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
- Stir the reaction vigorously at room temperature.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizations
Caption: Chemical structures of N-Cbz-L-leucine and Fmoc-L-leucine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis for Purity Assessment of Z-L-Leucine
For researchers, scientists, and drug development professionals, ensuring the chemical purity of reagents like Z-L-Leucine (N-benzyloxycarbonyl-L-leucine) is a cornerstone of reliable and reproducible research. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for verifying the purity and identifying potential impurities in raw materials and synthesized compounds.
This guide provides an objective comparison of HPLC with other analytical techniques for the purity assessment of Z-L-Leucine, supported by detailed experimental protocols and data presented for clear comparison.
The Role of HPLC in Z-L-Leucine Purity Analysis
Z-L-Leucine, an N-protected form of the essential amino acid L-leucine, is a critical building block in peptide synthesis. Its purity directly impacts the yield and purity of the final peptide. HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is highly effective for this analysis. The presence of the benzyloxycarbonyl ("Z") group provides a strong chromophore, allowing for sensitive UV detection without the need for derivatization, which is often required for underivatized amino acids.[1][2]
A typical HPLC analysis can effectively separate the main Z-L-Leucine component from key potential impurities, including:
-
Related Amino Acid Derivatives: Such as Z-Isoleucine and Z-Valine.
-
Enantiomeric Impurity: The corresponding D-form, Z-D-Leucine.
-
Process-Related Impurities: Including unreacted L-Leucine and by-products from the protection reaction.
Experimental Protocol: Purity Assessment by RP-HPLC
This section details a standard protocol for determining the purity of a Z-L-Leucine sample using RP-HPLC.
Objective: To quantify the purity of a Z-L-Leucine sample and identify any related impurities.
Instrumentation and Materials:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Z-L-Leucine reference standard and sample
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA) or a suitable buffer like phosphate buffer.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Elution | Start at 30% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm or 254 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh and dissolve the Z-L-Leucine reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the Z-L-Leucine sample to be tested in the same manner as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.
Data Analysis: The purity is determined by calculating the peak area percentage of the main Z-L-Leucine peak relative to the total area of all observed peaks in the chromatogram.
Comparison of Analytical Techniques for Purity Assessment
While HPLC is a primary method, other techniques offer complementary or superior capabilities for specific purity-related questions.
| Feature | HPLC (UV Detection) | UPLC (UV Detection) | LC-MS | Quantitative NMR (qNMR) | Chiral HPLC |
| Principle | Separation based on physicochemical properties (e.g., hydrophobicity), followed by UV detection.[3] | Similar to HPLC but uses smaller particle columns for higher resolution and speed.[] | Separation by LC followed by mass-to-charge ratio determination.[5][6] | Direct, quantitative measurement based on the relationship between signal intensity and the number of nuclei. | Separation of enantiomers based on differential interaction with a chiral stationary phase (CSP).[7][8] |
| Primary Use | Routine purity testing and quantification of known impurities. | High-throughput screening, improved separation of closely related impurities. | Definitive identification of unknown impurities by providing molecular weight information. | Absolute quantification without a specific reference standard for each impurity; structural confirmation. | Accurate quantification of the D-enantiomer in the L-amino acid derivative. |
| Advantages | Robust, reliable, widely available, and cost-effective. | Faster run times, better resolution, and higher sensitivity than HPLC.[] | High specificity and sensitivity; provides structural information. | Provides absolute purity value; non-destructive; detailed structural information. | The definitive method for determining enantiomeric purity.[9][10] |
| Limitations | Requires reference standards for impurity identification; may not resolve all co-eluting peaks. | Higher initial instrument cost and backpressure compared to HPLC. | Higher cost and complexity; potential for ion suppression effects. | Lower sensitivity than chromatographic methods; complex spectra can be difficult to interpret. | Requires specialized and often expensive columns; method development can be complex. |
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for HPLC purity assessment and the logical relationship between the different analytical techniques.
Conclusion
High-Performance Liquid Chromatography is a reliable and indispensable tool for the routine purity assessment of Z-L-Leucine. Its ability to separate and quantify the main component from related impurities makes it ideal for quality control in both academic and industrial settings. For a more comprehensive purity profile, orthogonal methods such as LC-MS for definitive impurity identification, qNMR for absolute purity determination, and Chiral HPLC for enantiomeric purity are highly recommended. The choice of methodology should be guided by the specific regulatory requirements and the intended application of the Z-L-Leucine.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. researchgate.net [researchgate.net]
Validating N-Terminal Cbz-L-Leucine Peptide Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the accurate validation of peptide sequences is paramount. This guide provides a comprehensive comparison of analytical techniques for peptides featuring an N-terminal Carboxybenzyl-L-leucine (Cbz-L-leucine). The presence of the Cbz protecting group introduces specific considerations for sequence validation, necessitating a careful selection of methodology. This document outlines the performance of various techniques, supported by experimental principles, and provides detailed protocols for practical application.
Comparison of Analytical Techniques
The validation of a peptide sequence, particularly one with a modified N-terminus, relies on a combination of techniques to confirm both the molecular weight and the precise amino acid sequence. The primary methods employed are Mass Spectrometry (MS) and, to a lesser extent, Nuclear Magnetic Resonance (NMR) Spectroscopy. Traditional methods like Edman degradation are generally not suitable for N-terminally blocked peptides.
| Technique | Principle | Advantages for Cbz-L-leucine Peptides | Disadvantages for Cbz-L-leucine Peptides |
| MALDI-TOF Mass Spectrometry | In Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, the peptide is co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for accurate molecular weight determination.[1] | - High tolerance to salts and buffers.[2] - Simple sample preparation.[3] - Rapid analysis.[2] - Primarily produces singly charged ions, simplifying spectral interpretation.[4] | - Primarily provides molecular weight information, not sequence data. - Fragmentation for sequencing (Post-Source Decay) can be less efficient and produce complex spectra. |
| ESI-MS/MS Mass Spectrometry | Electrospray Ionization (ESI) generates multiply charged ions from a solution, which are then introduced into the mass spectrometer. Tandem MS (MS/MS) involves isolating a specific peptide ion, fragmenting it, and analyzing the fragment ions to determine the amino acid sequence.[5] | - Provides detailed sequence information through fragmentation.[5] - High sensitivity. - Can be coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures. | - Can be sensitive to salt and detergent concentrations. - Multiply charged ions can complicate spectral interpretation. - The Cbz group can influence fragmentation patterns. |
| NMR Spectroscopy | Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the peptide. 1D and 2D NMR experiments can be used to confirm the presence of the Cbz group and the leucine residue, and to elucidate the overall structure of the peptide. | - Provides detailed structural information, including conformation. - Non-destructive technique. - Can confirm the presence and integrity of the Cbz group. | - Requires larger sample amounts compared to MS. - Data acquisition and analysis can be time-consuming and complex, especially for longer peptides. - Not a primary method for determining the full amino acid sequence of a long peptide. |
| Edman Degradation | This chemical method sequentially removes and identifies amino acids from the N-terminus of a peptide. | - Not applicable. | - Requires a free N-terminal amino group for the initial chemical reaction. The Cbz group blocks the N-terminus, preventing the Edman degradation chemistry from proceeding. |
Experimental Protocols
MALDI-TOF MS for Molecular Weight Confirmation
This protocol is for the confirmation of the molecular weight of a synthesized Cbz-L-leucine peptide.
Materials:
-
Cbz-L-leucine peptide sample
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) dissolved in acetonitrile/water with 0.1% trifluoroacetic acid (TFA))[3]
-
MALDI target plate
-
Calibration standard (a mixture of peptides with known molecular weights)
-
Micropipettes and tips
Procedure:
-
Sample Preparation: Dissolve the Cbz-L-leucine peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA in water) to a final concentration of approximately 1-10 pmol/µL.[3]
-
Matrix Preparation: Prepare a saturated solution of the chosen matrix in 50% acetonitrile/0.1% TFA in water.[3]
-
Spotting the Target Plate (Dried-Droplet Method):
-
Mix the peptide sample solution and the matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.[3]
-
Allow the spot to air-dry completely at room temperature. This will result in the co-crystallization of the peptide and the matrix.
-
Spot the calibration standard on a separate spot on the target plate using the same procedure.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire a mass spectrum of the calibration standard to calibrate the instrument.
-
Acquire the mass spectrum of the Cbz-L-leucine peptide sample in positive ion mode. The instrument will detect the time of flight of the ionized peptide and convert it to a mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Determine the experimental molecular weight of the peptide from the acquired spectrum.
-
Compare the experimental molecular weight to the theoretical molecular weight of the Cbz-L-leucine peptide to confirm its identity.
-
ESI-MS/MS for Peptide Sequence Validation
This protocol details the use of ESI-MS/MS for sequencing a Cbz-L-leucine peptide.
Materials:
-
Cbz-L-leucine peptide sample
-
Solvents for ESI (e.g., acetonitrile, water, formic acid)
-
Liquid chromatography system (optional, for sample introduction and purification)
-
Electrospray ionization tandem mass spectrometer (ESI-MS/MS)
Procedure:
-
Sample Preparation: Dissolve the Cbz-L-leucine peptide in a solvent compatible with ESI-MS, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to facilitate protonation. The final concentration should be in the low pmol/µL to fmol/µL range.
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system. LC introduction is preferred for complex samples or for desalting prior to MS analysis.
-
MS1 Scan (Full Scan):
-
Acquire a full MS1 scan to determine the m/z values of the intact peptide ions. Due to the Cbz group, the peptide will likely be observed as singly or doubly charged ions.
-
-
MS/MS Scan (Fragmentation):
-
Select the most abundant precursor ion of the Cbz-L-leucine peptide for fragmentation.
-
Fragment the selected ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire the MS/MS spectrum of the fragment ions.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the series of b- and y-ions. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue.
-
The fragmentation of the N-terminal Cbz-L-leucine will produce a characteristic b1 ion corresponding to the Cbz-Leu residue. The fragmentation pattern of leucine itself can be complex due to its isomeric nature with isoleucine, but specific fragment ions can help in its identification.[6][7][8]
-
Reconstruct the full peptide sequence from the identified fragment ions.
-
Visualizing Workflows and Pathways
To provide a clear visual representation of the processes involved in validating a Cbz-L-leucine peptide, the following diagrams have been generated using the DOT language.
Caption: Overall workflow for the synthesis and validation of a Cbz-L-leucine peptide.
Caption: Comparison of MALDI-TOF MS and ESI-MS/MS workflows for peptide analysis.
Caption: General principle of peptide fragmentation in tandem mass spectrometry.
References
- 1. medicineinsights.info [medicineinsights.info]
- 2. researchgate.net [researchgate.net]
- 3. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 4. shimadzu.com [shimadzu.com]
- 5. An enhanced method for peptides sequencing by N-terminal derivatization and MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
A Comparative Guide to Coupling Reagents for N-Cbz-L-leucine in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical determinant of success in peptide synthesis. This guide offers an objective comparison of three widely used coupling reagents—Dicyclohexylcarbodiimide (DCC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)—for the acylation of an amine with N-Cbz-L-leucine. The following sections provide a detailed analysis of their performance, supported by experimental data and protocols to facilitate an informed choice for your specific research needs.
The formation of a peptide bond between the carboxylic acid of an N-protected amino acid and the amino group of another amino acid or peptide is a fundamental step in peptide synthesis. The efficiency of this reaction is heavily reliant on the choice of coupling reagent, which activates the carboxylic acid to facilitate nucleophilic attack by the amine. This guide focuses on the coupling of N-Cbz-L-leucine, a commonly used building block in the synthesis of peptides and peptidomimetics.
Performance Comparison of Coupling Reagents
To provide a clear and objective comparison, this guide evaluates the performance of DCC, HBTU, and HATU in the model reaction of coupling N-Cbz-L-leucine with glycine methyl ester to form N-Cbz-L-leucyl-glycine methyl ester. The key performance indicators considered are reaction yield, purity of the product, and potential side reactions such as racemization.
| Coupling Reagent | Typical Yield (%) | Purity | Key Considerations |
| DCC | 60-80%[1] | Good | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification. Risk of racemization, often mitigated by the addition of HOBt. |
| HBTU | ~90% | High | Generally provides high yields and minimizes racemization. Byproducts are typically water-soluble, simplifying purification. |
| HATU | >90% | Very High | Often considered the most efficient coupling reagent, providing high yields and low levels of racemization, even with sterically hindered amino acids.[2] Byproducts are generally water-soluble. |
Note: The yields presented are typical ranges and can vary depending on the specific reaction conditions, including the nature of the amine component, solvent, temperature, and reaction time.
Experimental Protocols
Detailed methodologies for the coupling of N-Cbz-L-leucine with glycine methyl ester using DCC, HBTU, and HATU are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
DCC/HOBt Mediated Coupling
Materials:
-
N-Cbz-L-leucine
-
Glycine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve N-Cbz-L-leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add glycine methyl ester hydrochloride (1.0 eq) and TEA (1.1 eq) to the solution and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure dipeptide.
HBTU Mediated Coupling
Materials:
-
N-Cbz-L-leucine
-
Glycine methyl ester hydrochloride
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve N-Cbz-L-leucine (1.0 eq), HBTU (1.05 eq), and glycine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired dipeptide.
HATU Mediated Coupling
Materials:
-
N-Cbz-L-leucine
-
Glycine methyl ester hydrochloride
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve N-Cbz-L-leucine (1.0 eq), HATU (1.05 eq), and glycine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction as described in the HBTU protocol.
-
Purify the crude product by flash column chromatography.
Visualizing the Peptide Coupling Workflow
The general workflow for a peptide coupling reaction can be visualized as a three-step process: activation of the carboxylic acid, nucleophilic attack by the amine, and formation of the peptide bond.
Caption: General workflow of a peptide coupling reaction.
Logical Comparison of Coupling Reagents
The choice of coupling reagent often involves a trade-off between cost, efficiency, and ease of purification. The following diagram illustrates a logical flow for selecting a suitable reagent based on key experimental considerations.
Caption: Decision tree for selecting a coupling reagent.
Conclusion
The choice between DCC, HBTU, and HATU for the coupling of N-Cbz-L-leucine depends on the specific requirements of the synthesis.
-
DCC remains a cost-effective option, but the formation of the DCU byproduct necessitates careful purification. The addition of HOBt is crucial to suppress racemization.
-
HBTU offers a significant improvement over DCC, providing high yields and cleaner reactions with easier purification. It is a robust and reliable choice for many applications.
-
HATU generally provides the highest efficiency and purity, making it the preferred reagent for challenging couplings or when the highest quality product is required.[2]
By carefully considering the factors of cost, desired yield and purity, and the ease of purification, researchers can select the most appropriate coupling reagent to achieve their synthetic goals in an efficient and effective manner.
References
assessing the stability of the Cbz protecting group under various conditions
The Carboxybenzyl (Cbz or Z) group is a cornerstone in the strategic protection of amines in organic synthesis, particularly in peptide and medicinal chemistry. Its widespread use stems from its general stability under various conditions and the availability of multiple, mild deprotection methods. This guide provides an objective comparison of the Cbz group's stability and cleavage under different experimental conditions, supported by experimental data, to aid researchers, scientists, and drug development professionals in designing robust synthetic strategies.
Orthogonality and General Stability
A key feature of the Cbz group is its orthogonality to other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This orthogonality allows for the selective deprotection of one group in the presence of the others, a critical aspect in the synthesis of complex molecules.[1][2] Generally, the Cbz group is stable to mild acidic and basic conditions, making it a versatile choice in multi-step syntheses.[3][]
Comparison of Cbz Deprotection Methods
The removal of the Cbz group can be accomplished under several conditions, with the most common being catalytic hydrogenolysis. However, acidic and nucleophilic cleavage methods also provide viable alternatives, especially when the substrate is incompatible with hydrogenation.
Quantitative Comparison of Deprotection Conditions
The following table summarizes the performance of various methods for the deprotection of the Cbz group, providing a comparative overview of their efficiency.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C in Methanol (MeOH) or Ethanol (EtOH) | 2-16 hours | >95% | Mild, neutral pH; high yields; clean byproducts (toluene and CO₂).[5] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[5] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C in MeOH | 1-4 hours | >90% | Avoids the use of flammable H₂ gas; generally faster than H₂/Pd/C.[6] | May also reduce other susceptible functional groups. |
| Acidic Cleavage | 33% HBr in Acetic Acid | 1-2 hours | >90% | Effective for substrates incompatible with hydrogenation.[7] | Harsh conditions can affect acid-labile groups; corrosive reagents. |
| Lewis Acid-Mediated | AlCl₃ in Hexafluoroisopropanol (HFIP) | 2-16 hours | >90% | Mild and selective for Cbz over some other benzyl groups.[8] | Requires stoichiometric amounts of Lewis acid; HFIP is a specialty solvent. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in N,N-Dimethylacetamide (DMAc) at 75 °C | 24 hours | Variable | Useful for substrates with functionalities sensitive to hydrogenolysis or acid.[9] | Slower reaction times; requires elevated temperatures. |
Experimental Protocols
Detailed methodologies for the key deprotection experiments are provided below to ensure reproducibility.
Protocol 1: Catalytic Hydrogenolysis using H₂/Pd-C
Objective: To deprotect a Cbz-protected amine via catalytic hydrogenolysis.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equiv) in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst (5-10 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by crystallization or chromatography if necessary.[2]
Protocol 2: Acid-Catalyzed Cleavage using HBr in Acetic Acid
Objective: To deprotect a Cbz-protected amine using strong acidic conditions.
Materials:
-
Cbz-protected peptide
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.
-
Stir the resulting mixture at room temperature for 20 minutes to 2 hours, monitoring the reaction by TLC or HPLC.[10]
-
Upon completion, add an excess of cold, anhydrous diethyl ether to the reaction mixture to precipitate the amine salt.
-
Isolate the precipitate by decanting the solvent or by filtration.
-
Wash the precipitate with anhydrous diethyl ether to remove residual acid.
-
Dry the solid under vacuum to yield the deprotected amine hydrobromide salt.[10]
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in assessing Cbz group stability and its cleavage, the following diagrams are provided.
Caption: General experimental workflow for Cbz deprotection.
Caption: Cbz deprotection signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Enantiomeric Purity Analysis of N-[(Phenylmethoxy)carbonyl]-L-leucine
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of quality control in the pharmaceutical industry. For chiral molecules such as N-[(Phenylmethoxy)carbonyl]-L-leucine (N-Cbz-L-leucine), a common intermediate in peptide synthesis, ensuring high enantiomeric purity is paramount to the safety and efficacy of the final drug product. This guide provides an objective comparison of various analytical techniques for the enantiomeric purity analysis of N-Cbz-L-leucine, supported by experimental data to aid researchers in selecting the most suitable method for their needs.
Comparison of Analytical Techniques
Several analytical techniques are available for the determination of the enantiomeric purity of N-Cbz-L-leucine. The most common methods include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), Chiral Capillary Electrophoresis (Chiral CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method often depends on factors such as the required sensitivity, sample throughput, and available instrumentation.[1]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) | NMR Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[1] | Separation of volatile, derivatized enantiomers on a chiral stationary phase.[1] | Differential migration of enantiomers in an electric field in the presence of a chiral selector.[1] | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Sample Preparation | Direct injection of the dissolved sample. | Derivatization to form volatile esters is typically required.[1][2] | Direct injection of the dissolved sample. | Dissolution of the sample with a chiral solvating agent. |
| Common Chiral Selectors | Polysaccharide-based (e.g., cellulose, amylose), macrocyclic glycopeptides (e.g., teicoplanin), and alkaloid-based (e.g., quinine) stationary phases.[3][4][5] | Chiral capillary columns (e.g., Chirasil-Val).[6] | Cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin), and chiral ionic liquids.[7][8] | Chiral solvating agents (e.g., (R)-(-)-1,1'-Bi-2-naphthol). |
| Advantages | Widely applicable, robust, and a large variety of commercially available chiral stationary phases.[1] High accuracy and precision. | High separation efficiency and sensitivity, especially when coupled with mass spectrometry (GC-MS).[6] | High separation efficiency, low sample and solvent consumption, and rapid method development. | Non-destructive, requires minimal sample preparation, and can provide structural information. |
| Limitations | Can consume larger volumes of solvents. Method development can be time-consuming. | Requires derivatization, which can be time-consuming and may introduce racemization if not carefully controlled.[1] Not suitable for non-volatile or thermally labile compounds. | Can be less robust than HPLC. Sensitivity can be lower with UV detection. | Lower sensitivity compared to chromatographic methods. May require higher sample concentrations. |
| Limit of Detection (LOD) for minor enantiomer | Can be as low as 0.05%.[1] | Can be very low, especially with MS detection. | Dependent on the detection method, can be in the low µg/mL range. | Typically in the range of 1-5% of the minor enantiomer. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of analytical techniques for the enantiomeric purity analysis of N-Cbz-L-leucine.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the enantiomeric purity analysis of N-protected amino acids due to its accuracy and the availability of various chiral stationary phases (CSPs).[1] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[1][4]
Method using a Quinine-Based Chiral Stationary Phase:
-
Column: CHIRALPAK QN-AX (quinine-based anion-exchanger)[3]
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 75:25 v/v) containing acidic and basic additives like 30 mM triethylamine (TEA) and 60 mM formic acid (FA).[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
Expected Elution Order: For many N-protected amino acids on quinine-based CSPs, the D-enantiomer elutes before the L-enantiomer.[3]
Method using a Teicoplanin-Based Chiral Stationary Phase:
-
Column: Astec CHIROBIOTIC T (teicoplanin-based)[4]
-
Mobile Phase: Reversed-phase conditions, often with a triethylamine acetate buffer.[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
Chiral Gas Chromatography (GC)
Chiral GC analysis of amino acids and their derivatives typically requires a derivatization step to increase volatility.[1]
Two-Step Derivatization Protocol:
-
Esterification: The carboxylic acid group is esterified, for example, by heating the sample in a solution of 3 N methanolic HCl at 100°C for 30 minutes. The solvent is then evaporated.
-
Acylation: The protected amino group may not require further derivatization, but if necessary, an acylation step can be performed. For the esterified N-Cbz-leucine, this step might be omitted. The residue from the esterification step is dissolved in a solvent like methylene chloride, and an acylating agent such as trifluoroacetic anhydride (TFAA) is added. The mixture is heated at 60°C for 20 minutes, followed by evaporation of the solvent and excess reagent.
-
Column: A chiral capillary column such as Chirasil-L-Val.[6]
-
Carrier Gas: Helium
-
Temperature Program: A suitable temperature gradient is applied to achieve separation.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency and requires minimal sample and solvent volumes.
Non-Aqueous Capillary Electrophoresis Method:
-
Capillary: Fused silica capillary (e.g., 50 µm i.d.)
-
Background Electrolyte (BGE): A solution of a chiral selector, such as a dimeric form of a carbamoylated quinine derivative (10 mM), along with an electrolyte like 12.5 mM ammonia and 100 mM octanoic acid in an ethanol-methanol mixture (e.g., 60:40 v/v).[9]
-
Voltage: -25 kV (reversed polarity mode)[9]
-
Temperature: 15 °C[9]
-
Detection: UV at a suitable wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using chiral solvating agents (CSAs) provides a non-destructive method for determining enantiomeric purity.
Protocol using a Chiral Solvating Agent:
-
Dissolve a known amount of the N-Cbz-L-leucine sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol, to the NMR tube.
-
Acquire another ¹H NMR spectrum. The interaction between the CSA and the enantiomers of N-Cbz-leucine will form transient diastereomeric complexes, which should result in separate, distinguishable signals for the L- and any contaminating D-enantiomer.
-
The enantiomeric excess can be determined by integrating the corresponding signals.
Visualizations
Caption: General workflow for the enantiomeric purity analysis of N-Cbz-L-leucine.
Caption: Comparison of analytical methods based on key performance indicators.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioseparation of selected N-tert.-butyloxycarbonyl amino acids in high-performance liquid chromatography and capillary electrophoresis with a teicoplanin chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomeric separation of N-protected amino acids by non-aqueous capillary electrophoresis with dimeric forms of quinine and quinidine derivatives serving as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of using N-Cbz-L-leucine versus other protected leucines
A Comparative Guide to the Cost-Benefit Analysis of N-Cbz-L-leucine Versus Other Protected Leucines
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate α-amino protecting group is a critical decision that profoundly influences the efficiency, purity, and overall cost of the synthetic process. This guide provides a comprehensive cost-benefit analysis of N-Carbobenzyloxy-L-leucine (N-Cbz-L-leucine) in comparison to two other widely used protected leucines: N-tert-Butoxycarbonyl-L-leucine (Boc-L-leucine) and N-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine). The following sections present a detailed comparison of their performance, supported by experimental data and protocols, to facilitate an informed choice for your specific research and development needs.
Overview of Protecting Groups
The strategic use of protecting groups is fundamental to modern peptide synthesis, preventing unwanted side reactions at the N-terminus of the amino acid during peptide bond formation. The choice of protecting group dictates the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS). The key distinction between Cbz, Boc, and Fmoc lies in their deprotection chemistry, which forms the basis of orthogonal protection schemes.[1][2]
-
N-Cbz-L-leucine: The Cbz group, one of the earliest developed amine protecting groups, is typically removed under harsh conditions such as catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids (e.g., HBr in acetic acid).[3][4][5] While historically significant and still used in solution-phase synthesis, its application in modern SPPS is limited due to the harsh deprotection conditions that are often incompatible with many solid supports and side-chain protecting groups.[6]
-
Boc-L-leucine: The Boc group is labile to strong acids, such as trifluoroacetic acid (TFA).[7][8][9][10] The Boc/Bzl (benzyl) protection strategy, pioneered by Bruce Merrifield, was the cornerstone of early SPPS.[2] This method involves the use of strong acids for both N-terminal deprotection in each cycle and for the final cleavage of the peptide from the resin, which can lead to side reactions with sensitive amino acid residues.[11]
-
Fmoc-L-leucine: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in N,N-dimethylformamide (DMF).[12][13] The Fmoc/tBu (tert-butyl) strategy is the most widely used method in modern SPPS due to its milder deprotection conditions, which are compatible with a wide range of acid-labile side-chain protecting groups.[14][] This orthogonality allows for the selective removal of the Fmoc group at each step without affecting the side-chain protection, which is only removed at the final cleavage step with a strong acid like TFA.[1][2]
Cost-Benefit Analysis
The selection of a protected leucine involves a trade-off between the cost of the raw material and its performance in the synthesis, including coupling efficiency, final yield, and purity of the target peptide.
Cost Comparison
The following table provides an approximate cost comparison for N-Cbz-L-leucine, Boc-L-leucine, and Fmoc-L-leucine based on publicly available data from various chemical suppliers. Prices can vary significantly based on the supplier, purity grade, and purchase volume.
| Protected Leucine | Chemical Supplier | Pack Size | Price (USD) | Cost per Gram (USD) |
| N-Cbz-L-leucine | TCI | 25g | $123.00 | $4.92 |
| rons | 25g | $394.56 | $15.78 | |
| ChemicalBook | 25g | ~$52.00 | ~$2.08 | |
| Boc-L-leucine | Chem-Impex | 25g | $32.95 | $1.32 |
| Thomas Scientific | - | - | - | |
| AAPPTec | - | - | - | |
| Fmoc-L-leucine | Chem-Impex | 25g | $25.00 | $1.00 |
| Thermo Scientific | 5g | $53.50 | $10.70 | |
| P212121 Store | 5g | $30.00 | $6.00 | |
| ChemPep | 25g | $26.00 | $1.04 |
Disclaimer: The prices listed are for estimation purposes only and were retrieved from publicly accessible websites. Actual prices may vary.
Performance Comparison
The performance of each protected leucine in peptide synthesis is a critical factor in the overall cost-effectiveness. The following table summarizes key performance indicators based on published literature. Direct head-to-head comparative studies under identical conditions are scarce; therefore, the data presented represents typical values and known characteristics.
| Parameter | N-Cbz-L-leucine | Boc-L-leucine | Fmoc-L-leucine |
| Typical Coupling Efficiency | Generally high in solution-phase. Lower and less common in SPPS due to harsh deprotection. | High, but can be affected by peptide aggregation.[16] | Generally very high (>99% per step), widely used in automated SPPS.[] |
| Typical Final Peptide Yield | Variable, highly dependent on the synthesis method (solution vs. solid-phase). | Can be high, but may be reduced by side reactions from repeated acid exposure.[8] | Generally high, often considered the most efficient for SPPS.[8][17] |
| Typical Crude Peptide Purity | Can be high in solution-phase with careful purification at each step. | Generally good (65-75%), but can be compromised by acid-induced side products.[8] | Typically high (70-85%), benefiting from milder deprotection conditions.[8] |
| Common Side Reactions | Incomplete deprotection, side reactions with sulfur-containing amino acids during hydrogenolysis. | Alkylation of sensitive residues (Trp, Met, Cys) by the t-butyl cation, aspartimide formation, pyroglutamate formation.[3][4][9][11] | Diketopiperazine formation at the dipeptide stage, aspartimide formation, adduct formation with dibenzofulvene if not properly scavenged.[8][12][14] |
| Compatibility with SPPS | Limited due to harsh deprotection conditions that are often incompatible with standard resins and side-chain protecting groups.[6] | Well-established (Boc/Bzl strategy), but requires specialized HF-resistant equipment for final cleavage.[8] | The current standard for SPPS (Fmoc/tBu strategy) due to its mild deprotection and high orthogonality.[14][] |
Experimental Protocols
The following is a generalized protocol for a single coupling cycle in manual solid-phase peptide synthesis. The key difference lies in the deprotection step for each protecting group.
General Manual SPPS Cycle
This protocol assumes a starting resin with a pre-attached amino acid or a linker for peptide acid/amide synthesis.
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes in a reaction vessel.[18]
-
Deprotection:
-
For Fmoc-protected peptide-resin: Add a 20% solution of piperidine in DMF to the resin and agitate for 20-30 minutes to remove the Fmoc group.[12][13]
-
For Boc-protected peptide-resin: Add a 25-50% solution of TFA in DCM to the resin and agitate for 20-30 minutes to remove the Boc group.[8]
-
For Cbz-protected peptide-resin (less common in SPPS): This step is typically not performed in a standard SPPS cycle due to the harsh conditions required. Deprotection would involve transfer to a different reaction setup for hydrogenolysis or treatment with strong acid.
-
-
Washing: After deprotection, thoroughly wash the resin with the synthesis solvent (e.g., DMF) to remove the deprotection reagent and byproducts.
-
Neutralization (for Boc-SPPS): If using the Boc strategy, the N-terminal amine will be protonated after TFA treatment. Neutralize the resin with a 5-10% solution of a hindered base like diisopropylethylamine (DIEA) in DMF.[3]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the incoming protected amino acid (e.g., Fmoc-L-leucine, Boc-L-leucine) and a coupling reagent (e.g., HBTU, HATU) in DMF. Add a base (e.g., DIEA) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours to ensure complete coupling.[19]
-
-
Washing: Wash the resin thoroughly with the synthesis solvent to remove excess reagents.
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test or chloranil test) to confirm the completion of the coupling reaction.[10]
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent like acetic anhydride.
-
Repeat Cycle: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.
Final Cleavage from Resin
-
Fmoc/tBu Strategy: After the final Fmoc deprotection, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane) for 2-3 hours.[13]
-
Boc/Bzl Strategy: The final cleavage and deprotection are performed using a very strong acid, such as anhydrous hydrogen fluoride (HF), which requires specialized and hazardous handling procedures.[20]
Visualizing Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in peptide synthesis.
Caption: Orthogonal protection strategies in peptide synthesis.
Caption: A typical Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Conclusion and Recommendations
The choice between N-Cbz-L-leucine, Boc-L-leucine, and Fmoc-L-leucine for peptide synthesis depends on a careful evaluation of the specific requirements of the project, including the complexity of the target peptide, the scale of the synthesis, available equipment, and budget constraints.
-
N-Cbz-L-leucine: Due to its harsh deprotection conditions, N-Cbz-L-leucine is generally not recommended for modern solid-phase peptide synthesis. Its use is primarily confined to specific applications in solution-phase synthesis, particularly for the synthesis of short peptides or peptide fragments where its stability to other reagents is advantageous.
-
Boc-L-leucine: The Boc strategy remains a viable and sometimes cost-effective option, especially for large-scale synthesis where the lower cost of some reagents can be a factor.[8] It can also be advantageous for synthesizing peptides prone to aggregation under Fmoc conditions. However, the requirement for strong acid deprotection in every cycle and the need for hazardous HF for final cleavage are significant drawbacks.
-
Fmoc-L-leucine: For the majority of research, development, and manufacturing applications, the Fmoc strategy is the preferred method. The mild basic deprotection conditions enhance the stability of sensitive peptide sequences and are compatible with a wide array of orthogonal side-chain protecting groups. The high coupling efficiencies and the amenability to automation make Fmoc-L-leucine the most versatile and reliable choice for modern SPPS, often leading to higher purity and yield of the final peptide product.[8][] The higher initial cost of Fmoc-amino acids can be offset by the overall efficiency and success rate of the synthesis, particularly for complex and long peptides.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. "Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Prot" by Alexander M. Babel [bearworks.missouristate.edu]
- 6. peptide.com [peptide.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. wernerlab.weebly.com [wernerlab.weebly.com]
- 14. pubs.acs.org [pubs.acs.org]
- 16. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. rsc.org [rsc.org]
- 19. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 20. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-[(Phenylmethoxy)carbonyl]-L-leucine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of N-[(Phenylmethoxy)carbonyl]-L-leucine, also known as N-Carbobenzoxy-L-leucine or Z-L-Leucine. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Researchers, scientists, and drug development professionals must handle the disposal of chemical reagents with the utmost care. This document outlines the necessary personal protective equipment (PPE), spill cleanup measures, and waste disposal protocols for this compound.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure:
| PPE Category | Specific Recommendations |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] |
| Hand Protection | Wear chemical-impermeable gloves.[1] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[2] A lab coat is standard. Immediately change any contaminated clothing.[3] |
| Respiratory | In case of inadequate ventilation or the formation of dusts or aerosols, wear respiratory protection.[1] A particle filter respirator is recommended.[2] |
Spill & Cleanup Protocol
In the event of a spill, follow these procedures to safely contain and clean the affected area:
-
Evacuate and Ventilate : Evacuate non-essential personnel from the spill area.[3] Ensure the area is well-ventilated to avoid inhalation of any dust or vapors.[1][3]
-
Containment : Prevent the spilled material from entering drains or waterways.[3][4] Cover drains if necessary.[3]
-
Cleanup :
-
Collection : Collect the spilled material and any contaminated absorbent into a suitable, labeled, and closed container for disposal.[1]
-
Decontamination : Clean the affected area thoroughly once the material has been removed.[3]
-
Personal Hygiene : Wash hands and any exposed skin thoroughly after handling the spill.[3]
Disposal Procedure
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.
-
Waste Identification : this compound is not always classified as a hazardous substance, but it should be handled with care.[4] It is crucial to consult your institution's environmental health and safety (EHS) office for specific classification and disposal guidance.
-
Containerization :
-
Keep the waste chemical in its original container if possible, or in a suitable, clearly labeled, and tightly closed container.[1]
-
Do not mix with other waste materials.
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Engage a Licensed Waste Disposal Company : The disposal of this chemical should be entrusted to a licensed and qualified waste disposal company.[4] Your institution's EHS department will have approved vendors for this purpose.
-
Documentation : Maintain accurate records of the disposed chemical, including the quantity and date of disposal, as required by your institution and local regulations.
Disposal Workflow
Caption: A flowchart illustrating the key steps for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
